Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6)
Executive Summary
4-Hydroxy-3,5-diiodobenzohydrazide is a highly functionalized aromatic building block utilized extensively in the discovery of novel chemotherapeutics, particularly in the synthesis of biologically active Schiff bases, anti-tubercular agents, and specialized ambipolar hosts. Historically, hydrazine derivatives of substituted benzoic acids have demonstrated profound efficacy in tuberculosis chemotherapy [1].
This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 4-hydroxybenzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, thermodynamic drivers, and self-validating analytical checkpoints required to ensure high-fidelity synthesis.
Retrosynthetic Strategy & Mechanistic Rationale
The direct conversion of a carboxylic acid to a hydrazide is thermodynamically unfavorable due to the preferential formation of a stable hydrazine-carboxylate salt. Therefore, the synthesis necessitates a three-phase approach: (1) Electrophilic Aromatic Substitution (Iodination) , (2) Fischer Esterification , and (3) Nucleophilic Acyl Substitution (Hydrazinolysis) .
Figure 1: Three-step synthetic workflow for 4-hydroxy-3,5-diiodobenzohydrazide.
Causality of Experimental Choices
Regioselectivity in Step 1: The hydroxyl group (-OH) is a strongly activating, ortho/para-directing group. Since the para position is blocked by the carboxylic acid moiety, electrophilic iodination occurs exclusively and symmetrically at the 3 and 5 positions.
Ester Activation in Step 2: Converting the carboxylic acid to a methyl ester lowers the activation energy for the subsequent nucleophilic attack. Methanol is chosen over ethanol to minimize steric hindrance at the carbonyl carbon during the final hydrazinolysis step.
Excess Hydrazine in Step 3: Hydrazine hydrate is used in a 3-to-5-fold molar excess. This kinetic control prevents the newly formed hydrazide from acting as a nucleophile against unreacted ester, which would otherwise yield an unwanted symmetric diacylhydrazine byproduct [2].
Step-by-Step Experimental Protocols & Self-Validating Systems
Phase 1: Synthesis of 4-Hydroxy-3,5-diiodobenzoic acid
Objective: Regioselective diiodination of the aromatic ring.
Preparation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a 10% aqueous ammonium hydroxide solution. The basic medium deprotonates the phenol to a phenoxide ion, significantly increasing the electron density of the ring and accelerating electrophilic attack.
Iodination: Prepare a solution of Iodine (
, 2.1 eq) and Potassium Iodide (KI, 2.5 eq) in water. Add this deeply colored solution dropwise to the reaction flask at room temperature over 1 hour.
Isolation: Stir for an additional 4 hours. Acidify the mixture to pH 2 using concentrated HCl. The product will precipitate as a heavy, off-white solid.
Self-Validation Checkpoint: Filter and wash with cold water. The crude product should be analyzed via TLC (Hexane:EtOAc 1:1). The diiodinated product will have a significantly higher molecular weight and altered polarity compared to the starting material.
Phase 2: Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate
Objective: Carboxyl activation via Fischer Esterification.
Reaction Setup: Suspend the dried 4-hydroxy-3,5-diiodobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).
Reflux: Heat the mixture to reflux (65°C) under an inert nitrogen atmosphere for 18 hours. The thermodynamic equilibrium is driven forward by using methanol as both the solvent and reactant.
Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate and wash successively with saturated
(to remove unreacted acid) and brine. Dry over anhydrous and evaporate.
Self-Validation Checkpoint: FT-IR spectroscopy must show the disappearance of the broad carboxylic acid O-H stretch (2500-3000 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1680 cm⁻¹ (conjugated acid) to ~1720 cm⁻¹ (ester).
Phase 3: Hydrazinolysis to 4-Hydroxy-3,5-diiodobenzohydrazide
Objective: Nucleophilic acyl substitution to form the target hydrazide.
Reaction Setup: Dissolve the methyl 4-hydroxy-3,5-diiodobenzoate (1.0 eq) in absolute ethanol (5 volumes).
Nucleophilic Attack: Add 85% hydrazine hydrate (
, 4.0 eq) dropwise at room temperature.
Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours. The reaction progress can be monitored by the precipitation of the product, as hydrazides are generally less soluble in ethanol than their parent esters [2].
Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol followed by diethyl ether to remove any trace hydrazine.
Self-Validation Checkpoint:
TLC: Complete disappearance of the fast-moving ester spot.
FT-IR: Appearance of characteristic primary and secondary amine N-H stretching bands at 3200–3350 cm⁻¹, and an amide I band (C=O stretch) at ~1650 cm⁻¹.
1H-NMR (DMSO-d6): Look for the highly deshielded hydrazide N-H proton at ~9.5 ppm (singlet, 1H), the
protons at ~4.5 ppm (broad singlet, 2H), and the symmetric aromatic protons at ~8.2 ppm (singlet, 2H).
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for a standard 10-gram scale synthesis, providing a benchmark for process scale-up.
Synthesis Phase
Reagents & Catalyst
Stoichiometry (eq)
Conditions
Expected Yield (%)
Purity Check
1. Iodination
4-Hydroxybenzoic acid, , KI,
1.0 : 2.1 : 2.5
RT, 5 hrs, Aqueous
85 - 90%
MP: 278-279°C (dec)
2. Esterification
Diiodo-acid, MeOH,
1.0 : Excess : 0.2
65°C, 18 hrs, Reflux
92 - 95%
IR: C=O at 1720 cm⁻¹
3. Hydrazinolysis
Methyl ester,
1.0 : 4.0
78°C, 8 hrs, Reflux
80 - 88%
NMR: N-H at 9.5 ppm
Table 1: Process parameters and expected quantitative outcomes for the 3-step synthesis.
Conclusion
The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide requires precise control over electrophilic aromatic substitution and nucleophilic acyl substitution. By strictly adhering to the stoichiometric ratios—particularly the excess of hydrazine hydrate—and utilizing the self-validating spectroscopic checkpoints described above, researchers can reliably produce high-purity material suitable for downstream pharmaceutical development and materials science applications.
References
Title: The Synthesis of Compounds for the Chemotherapy of Tuberculosis. VI. Hydrazine Derivatives
Source: The Journal of Organic Chemistry (ACS Publications), 1956, 21(5), 530–533.
URL: [Link]
Title: Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates
Source: Frontiers in Chemistry, March 2022.
URL: [Link]
Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzohydrazide
Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to present a scientifically grounded profile. The guide covers a proposed synthetic route, predicted spectral characteristics, potential reactivity, and prospective applications, particularly in the realm of medicinal chemistry. The information herein is intended to serve as a foundational resource to stimulate and support further research and development involving this and similar halogenated benzohydrazide derivatives.
Introduction
Benzohydrazide and its derivatives are a well-established class of compounds with a wide array of applications, notably in medicinal chemistry where they exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of halogen atoms, particularly iodine, into aromatic systems can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also enhance its biological activity. The target molecule, 4-hydroxy-3,5-diiodobenzohydrazide, combines the versatile benzohydrazide core with the unique electronic and steric effects of two iodine atoms and a hydroxyl group on the phenyl ring. This combination suggests a high potential for this compound as a scaffold in the design of novel therapeutic agents. This guide will provide a detailed exploration of its predicted chemical properties, offering a roadmap for its synthesis, characterization, and potential utilization in research and drug discovery.
Proposed Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide can be logically approached through a two-step process starting from the commercially available 4-hydroxybenzoic acid. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for 4-hydroxy-3,5-diiodobenzohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,5-diiodo-4-hydroxybenzoic acid
To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq).
Add a 10% aqueous solution of sulfuric acid.
Cool the mixture to 0°C in an ice bath.
Slowly add a solution of iodine monochloride (3.0 eq) in 10% aqueous sulfuric acid.
After the addition is complete, heat the reaction mixture to 80°C and stir overnight.
Cool the mixture to room temperature, which should result in the precipitation of the product.
Filter the precipitate and wash it with a sodium bisulfite solution to remove any unreacted iodine, followed by washing with cold water.
Dry the resulting white to off-white solid to yield 3,5-diiodo-4-hydroxybenzoic acid.
Step 2: Synthesis of Methyl 3,5-diiodo-4-hydroxybenzoate
In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzoic acid (1.0 eq) in methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated sodium bicarbonate solution.
Extract the product with a suitable organic solvent such as ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Step 3: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
Dissolve methyl 3,5-diiodo-4-hydroxybenzoate (1.0 eq) in ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate (5-10 eq).
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxy-3,5-diiodobenzohydrazide.
Predicted Physicochemical and Spectral Properties
Due to the absence of direct experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.
General Properties
Property
Predicted Value
Molecular Formula
C₇H₆I₂N₂O₂
Molecular Weight
403.95 g/mol
Appearance
White to pale yellow solid
Solubility
Expected to be sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF.
Melting Point
Expected to be a high-melting solid, likely >200°C.
Predicted Spectral Data
The characterization of 4-hydroxy-3,5-diiodobenzohydrazide would rely on a combination of spectroscopic techniques. The expected data is presented below.
Caption: Workflow for the characterization of 4-hydroxy-3,5-diiodobenzohydrazide.
3.2.1. Predicted ¹H NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~9.5-10.5
Singlet
1H
-OH (phenolic)
~9.0-9.5
Singlet
1H
-CONH-
~8.0
Singlet
2H
Aromatic protons
~4.5
Broad Singlet
2H
-NH₂
3.2.2. Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~165
C=O (amide)
~155
C-OH (aromatic)
~140
C-I (aromatic)
~130
C (aromatic, quaternary)
~115
CH (aromatic)
3.2.3. Predicted FTIR Spectrum
Wavenumber (cm⁻¹)
Vibration
3200-3400
N-H and O-H stretching
~3050
Aromatic C-H stretching
1640-1680
C=O stretching (Amide I)
1500-1600
N-H bending and C=C stretching
1200-1300
C-O stretching (phenolic)
Below 800
C-I stretching
3.2.4. Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 404. The presence of two iodine atoms will lead to a characteristic isotopic pattern, though iodine is monoisotopic (¹²⁷I). Fragmentation is likely to occur via the loss of the hydrazide side chain and subsequent cleavages of the aromatic ring. Key expected fragments include:
m/z 404: [M]⁺
m/z 373: [M - NHNH₂]⁺
m/z 246: [M - I]⁺
m/z 127: [I]⁺
Predicted Chemical Reactivity
The chemical reactivity of 4-hydroxy-3,5-diiodobenzohydrazide is governed by its three primary functional groups: the hydrazide, the phenolic hydroxyl group, and the iodinated aromatic ring.
Caption: Predicted reactivity based on the functional groups of 4-hydroxy-3,5-diiodobenzohydrazide.
Hydrazide Group: The primary amine of the hydrazide is nucleophilic and will readily react with aldehydes and ketones to form hydrazones.[1] This is a common strategy for creating more complex molecules with potential biological activities. The hydrazide can also be acylated or undergo cyclization reactions to form various five- and six-membered heterocyclic rings, such as oxadiazoles and pyrazoles.[2]
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation to form ethers or be acylated to form esters. These modifications can be used to alter the solubility and pharmacokinetic properties of the molecule.
Iodinated Aromatic Ring: The iodine atoms are good leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents at these positions. This provides a powerful tool for generating a library of derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development
While no specific biological activities have been reported for 4-hydroxy-3,5-diiodobenzohydrazide, the known activities of related compounds suggest several promising areas for investigation.
Antimicrobial Agents: Hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[3][4] The presence of iodine atoms may enhance this activity.[5]
Enzyme Inhibitors: Benzohydrazide derivatives have been explored as inhibitors for various enzymes, including urease and kinases.[6][7] The structural features of the target molecule make it a candidate for screening against a range of enzymatic targets.
Anticancer Agents: Many compounds containing the benzohydrazide scaffold have demonstrated cytotoxic effects against cancer cell lines.[7] Further derivatization, particularly through reactions at the hydrazide and iodinated positions, could lead to the discovery of potent anticancer agents.
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The combination of the hydroxyl group and the hydrazide moiety may confer radical scavenging capabilities to the molecule.[2][8]
Conclusion
4-hydroxy-3,5-diiodobenzohydrazide is a synthetically accessible molecule with a rich potential for chemical modification and diverse biological applications. This technical guide provides a foundational understanding of its probable synthesis, spectral characteristics, and reactivity, based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and scientists, encouraging further investigation into the properties and potential applications of this and related halogenated benzohydrazides in the field of drug discovery and development.
References
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
Elsevier. (n.d.).
Der Pharma Chemica. (n.d.).
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
PubMed. (2021, July 1). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.
PubMed. (2019, February 15).
MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
Spectral Analysis of 4-hydroxy-3,5-diiodobenzohydrazide: A Framework for Synthesis and Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The benzohydrazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The benzohydrazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The novel compound, 4-hydroxy-3,5-diiodobenzohydrazide, incorporates several key pharmacophoric features: a phenolic hydroxyl group, heavy iodine atoms, and a reactive hydrazide moiety. This combination suggests significant potential in drug discovery, particularly as an intermediate for synthesizing more complex molecules or as a candidate for biological screening.[1] This guide provides a comprehensive, field-proven framework for the de novo synthesis and definitive spectral characterization of this compound. We will detail the proposed synthesis pathway, outline rigorous protocols for multi-modal spectral analysis (NMR, MS, IR), and present a predictive interpretation of the resulting data. The methodologies herein are designed to be self-validating, ensuring the unambiguous structural confirmation required for advanced research and development.
Introduction and Strategic Importance
Hydrazide-containing compounds are pivotal in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The title compound, 4-hydroxy-3,5-diiodobenzohydrazide, is a derivative of significant interest due to its unique structural attributes. The di-iodo substitution pattern on the aromatic ring dramatically increases the molecule's molecular weight and lipophilicity, which can influence its pharmacokinetic profile. Furthermore, iodine atoms can participate in halogen bonding, a directed non-covalent interaction increasingly recognized for its role in ligand-receptor binding.
The phenolic hydroxyl group provides a site for hydrogen bonding and potential metabolic transformation, while the hydrazide functional group is a versatile chemical handle for creating Schiff bases or other derivatives. Given the lack of extensive literature on this specific molecule, this whitepaper serves as a foundational guide for its synthesis and, more critically, its comprehensive spectral analysis—the essential first step in any drug discovery pipeline.
Proposed Synthesis Pathway: From Aldehyde to Hydrazide
The most direct and efficient route to synthesize 4-hydroxy-3,5-diiodobenzohydrazide is through the nucleophilic addition-elimination reaction between its aldehyde precursor, 4-hydroxy-3,5-diiodobenzaldehyde, and hydrazine hydrate. This is a standard and reliable method for the formation of hydrazones and related structures.[2] The aldehyde itself is commercially available.[1][3][4]
Reaction Scheme
The reaction proceeds via the attack of the nucleophilic nitrogen of hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the target hydrazide.
Caption: Proposed synthesis of 4-hydroxy-3,5-diiodobenzohydrazide.
Detailed Experimental Protocol
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-3,5-diiodobenzaldehyde in absolute ethanol.
Reagent Addition: To this solution, add 1.2 equivalents of hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure 4-hydroxy-3,5-diiodobenzohydrazide as a solid.
Comprehensive Spectral Analysis
The confirmation of the molecular structure is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will examine both ¹H and ¹³C NMR.
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (-OH, -NH, -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For ¹³C analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of our target molecule.[5]
The symmetry of the molecule simplifies the aromatic region of the spectrum. The protons of the hydrazide group and the phenolic hydroxyl group are expected to be visible in DMSO.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5 - 10.5
Singlet (broad)
1H
Phenolic -OH
The acidic proton of the hydroxyl group, often broad due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~8.0 - 8.5
Singlet
1H
Amide -NH
The proton attached to the nitrogen adjacent to the carbonyl group is deshielded by the carbonyl's anisotropy.
~7.8
Singlet
2H
Aromatic C2-H, C6-H
These two equivalent protons are deshielded by the electron-withdrawing effects of the iodine atoms and the carbonyl group. They appear as a singlet due to molecular symmetry.
~4.5 - 5.0
Singlet (broad)
2H
Terminal -NH₂
These protons are typically broad and their chemical shift can vary significantly with solvent and concentration.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~165
Carbonyl C=O
The carbonyl carbon of the hydrazide group, appearing in the typical amide region.
~155
Aromatic C4-OH
The carbon atom bearing the hydroxyl group is significantly shielded by the oxygen atom's lone pairs.
~138
Aromatic C2, C6
The two equivalent protonated aromatic carbons.
~125
Aromatic C1
The carbon atom attached to the hydrazide functional group.
~85
Aromatic C3, C5
The carbon atoms bonded to iodine experience a strong shielding effect, known as the "heavy atom effect," shifting their resonance significantly upfield.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) is particularly valuable.
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Acquire data in both positive and negative ion modes.
Parameter
Predicted Value
Rationale
Molecular Formula
C₇H₆I₂N₂O₂
Based on the structure.
Monoisotopic Mass
387.8468 g/mol
Calculated exact mass.
[M+H]⁺ (Positive Mode)
m/z 388.8541
The protonated molecular ion peak expected in ESI+ mode.
[M-H]⁻ (Negative Mode)
m/z 386.8395
The deprotonated molecular ion peak (likely at the phenolic -OH) expected in ESI- mode.
Key Fragments
m/z ~357, ~343
Predicted fragments could correspond to the loss of the -NH₂ group followed by CO, or other characteristic cleavages of the hydrazide moiety.
A key feature to look for is the isotopic signature. While iodine is monoisotopic (¹²⁷I), the overall pattern will be distinct and can be used to confirm the presence of two iodine atoms using isotopic pattern simulation software.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, confirming that the aldehyde starting material has been converted to the hydrazide product.
Sample Preparation: The spectrum can be acquired using a solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Frequency Range (cm⁻¹)
Vibration Type
Functional Group
Rationale
3200-3400
N-H Stretch
-NH and -NH₂
Two or more bands are expected in this region, corresponding to the symmetric and asymmetric stretches of the hydrazide N-H bonds.
3100-3300 (broad)
O-H Stretch
Phenolic -OH
A broad absorption due to intermolecular hydrogen bonding.
~3050
C-H Stretch
Aromatic C-H
A weak to medium band characteristic of sp² C-H bonds.
1640-1680
C=O Stretch (Amide I)
Hydrazide C=O
This is a strong, characteristic absorption. Its presence, coupled with the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹), confirms the reaction.
1550-1600
N-H Bend (Amide II)
Hydrazide N-H
A medium to strong band associated with the N-H bending vibration.
~1450-1500
C=C Stretch
Aromatic Ring
Absorptions characteristic of the benzene ring.
500-600
C-I Stretch
Carbon-Iodine
The carbon-iodine bond stretch appears in the far-IR region.
Integrated Workflow for Structural Elucidation
No single technique is sufficient for unambiguous characterization. The strength of this guide lies in the integration of all three analytical methods. The following workflow ensures a self-validating system for structural confirmation.
Caption: Integrated workflow for structural validation.
This logical progression—from confirming the presence of correct functional groups (IR) to verifying the molecular formula (MS) and finally mapping the precise atomic arrangement (NMR)—provides an unassailable confirmation of the target molecule's identity.
Conclusion
This guide has established a robust and scientifically-grounded framework for the synthesis and comprehensive spectral analysis of 4-hydroxy-3,5-diiodobenzohydrazide. By integrating NMR, MS, and IR spectroscopy, researchers can achieve unambiguous structural confirmation, a non-negotiable prerequisite for advancing a compound in any research or drug development program. The predicted spectral data provided herein serves as a reliable benchmark for scientists undertaking the synthesis and characterization of this promising molecule and its derivatives. This foundational work enables further exploration of its biological activities and its potential as a versatile intermediate in medicinal chemistry.
References
PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]
Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide.... Retrieved from [Link]
MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]
ResearchGate. (2015, December 10). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
ResearchGate. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5.... Retrieved from [Link]
Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]
Chegg.com. (2021, April 5). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of organic synthesis and pharmaceutical development, heavily halogenated aromatic intermediates present unique physicochemical challenges. 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) is a highly versatile building block frequently utilized in the preparation of specialized heterocyclic compounds and thyroid hormone analogs[1]. However, its structural composition—a highly lipophilic diiodo-aromatic core coupled with polar hydrazide and hydroxyl moieties—creates complex solubility dynamics.
This technical guide provides an authoritative, deep-dive analysis into the solubility profile of 4-hydroxy-3,5-diiodobenzohydrazide. By deconstructing the causality behind its solvent interactions and providing field-proven, self-validating experimental protocols, this whitepaper equips researchers with the exact methodologies required to manipulate and quantify this compound in both synthetic and biological assay environments.
Structural Causality & Physicochemical Profiling
To predict and manipulate the solubility of 4-hydroxy-3,5-diiodobenzohydrazide, one must first understand the competing electronic and steric forces within its molecular architecture.
The Diiodo-Phenolic Core: The presence of two massive iodine atoms at the 3 and 5 positions exerts a profound effect on the molecule. Iodine is highly polarizable, generating strong intermolecular van der Waals forces that drastically increase the crystal lattice energy of the solid state. Furthermore, these halogens exert a powerful electron-withdrawing inductive effect, which significantly lowers the pKa of the 4-hydroxyl group. Drawing parallels from structurally similar compounds like2 (pKa ~3.87)[2], the phenol group in this hydrazide is highly acidic compared to a standard phenol.
The Hydrazide Terminus: The
group acts as both a strong hydrogen bond donor and acceptor. While this suggests potential aqueous solubility, the sheer hydrophobicity and steric bulk of the diiodobenzene ring completely shield the molecule from effective hydration in neutral or acidic water.
Table 1: Key Physicochemical Parameters
Parameter
Value
Chemical Name
4-Hydroxy-3,5-diiodobenzohydrazide
CAS Registry Number
89011-17-6
Molecular Formula
C7H6I2N2O2
Molecular Weight
403.94 g/mol
Appearance
Off-white to pale yellow solid
Predicted pKa (Phenolic -OH)
~5.5 - 6.5 (Highly acidic due to diiodo substitution)
Solvent Compatibility & Solubility Matrix
The solubility of 4-hydroxy-3,5-diiodobenzohydrazide is strictly dictated by a solvent's ability to simultaneously disrupt the hydrazide hydrogen-bonding network and solvate the highly polarizable iodine atoms.
According to safety and chemical property data[3], the compound exhibits the following empirical solubility behaviors:
Table 2: Empirical Solubility Profile
Solvent Class
Specific Solvent
Solubility Designation
Mechanistic Rationale
Aqueous
Water (pH < 5.0)
Insoluble
High crystal lattice energy; hydrophobic shielding by iodine atoms prevents hydration.
Polar Aprotic
DMSO, DMF
Highly Soluble
Strong disruption of hydrazide H-bonds; excellent solvation of polarizable halogens.
Alcohols
Methanol, Ethanol
Sparingly Soluble
Moderate H-bonding capability, but insufficient to completely overcome lattice energy.
Halogenated
Chloroform, DCM
Insoluble to Sparingly Soluble
Lack of H-bond accepting ability to solvate the hydrazide/phenol network.
When determining the exact equilibrium solubility of highly lipophilic, heavy-atom-containing molecules, standard filtration techniques often fail. These compounds frequently form sub-micron colloidal dispersions that pass through standard filters, leading to false-positive solubility spikes (artificially high concentration readings).
The following self-validating protocol utilizes the gold-standard Isothermal Shake-Flask Method , engineered specifically to eliminate colloidal artifacts.
Step-by-Step Methodology:
Preparation of Solid Phase: Accurately weigh an excess amount (~5.0 mg) of 4-hydroxy-3,5-diiodobenzohydrazide into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is mandatory as diiodinated phenols can be sensitive to photo-degradation[2].
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, or specific pH buffer) to the vial.
Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C at 300 RPM. Allow the suspension to equilibrate for a minimum of 48 hours . Causality: 48 hours ensures true thermodynamic saturation is reached, overcoming the slow dissolution kinetics typical of high-lattice-energy crystals.
Primary Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Causality: Centrifugation mechanically forces buoyant colloidal particles into a solid pellet, isolating the true dissolved phase in the supernatant.
Secondary Phase Separation (Filtration): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required. Nylon or cellulose acetate filters possess polar binding sites that will non-specifically adsorb the hydrazide compound, artificially lowering the final quantified concentration.
HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear dynamic range of your assay. Inject into an HPLC system equipped with a C18 column and quantify via UV detection (typically at ~254 nm) against a pre-established calibration curve.
Solubility Enhancement Strategies for Assays
If 4-hydroxy-3,5-diiodobenzohydrazide must be introduced into aqueous biological assays, researchers must bypass its inherent hydrophobicity.
pH Modulation (Ionization): Because the diiodo substitution drastically lowers the pKa of the phenol group, adjusting the aqueous media to a slightly alkaline pH (pH > 7.5) will deprotonate the 4-hydroxyl group. The resulting phenolate ion dramatically increases aqueous solubility via ion-dipole interactions with water.
Co-Solvency: For neutral pH assays, the compound should be prepared as a highly concentrated stock solution in DMSO (e.g., 10 mM to 50 mM). This stock can then be "spiked" into the aqueous assay buffer, keeping the final DMSO concentration below 1% (v/v) to prevent solvent-induced toxicity in biological models.
Mechanistic Workflow Visualization
The following diagram maps the logical pathways for solubilizing 4-hydroxy-3,5-diiodobenzohydrazide based on the physicochemical principles discussed above.
Fig 1: Solubilization pathways of 4-hydroxy-3,5-diiodobenzohydrazide based on solvent and pH.
References
ChemicalBook. "3,5-DIIODO-4-HYDROXYBENZHYDRAZIDE | 89011-17-6 Properties and Applications." Retrieved from:[1]
An In-depth Technical Guide to 4-hydroxy-3,5-diiodobenzohydrazide: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific hydrazide is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its core characteristics from established chemical principles and data on its precursors and analogous structures. We will delve into its molecular structure, a plausible synthetic route, and its potential as a scaffold for novel therapeutic agents.
Unveiling the Molecular Architecture
The foundational step in understanding the potential of any compound is a thorough analysis of its molecular structure. 4-hydroxy-3,5-diiodobenzohydrazide is a derivative of benzoic acid, characterized by a central benzene ring substituted with a hydroxyl group, two iodine atoms, and a hydrazide functional group.
The presence of the electron-withdrawing iodine atoms at the ortho positions to the hydroxyl group significantly influences the electronic environment of the aromatic ring. The hydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which is often crucial for biological activity.
Caption: 2D representation of 4-hydroxy-3,5-diiodobenzohydrazide.
Synthesis Pathway: From Aldehyde to Hydrazide
The most logical and established method for the synthesis of a benzohydrazide is through the condensation of the corresponding benzoic acid or its ester with hydrazine hydrate. However, a more direct and common laboratory-scale synthesis involves the reaction of a benzaldehyde with hydrazine, which typically proceeds through a hydrazone intermediate that can be subsequently reduced or rearranged, though direct formation is also possible under specific conditions. For the purpose of this guide, we will outline the synthesis from the readily available precursor, 4-hydroxy-3,5-diiodobenzaldehyde.
The synthesis of the starting material, 4-hydroxy-3,5-diiodobenzaldehyde, is well-documented and can be achieved through the iodination of 4-hydroxybenzaldehyde.[1]
Proposed Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
The conversion of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzohydrazide would typically involve a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by reaction with hydrazine.
Step 1: Oxidation of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzoic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Step 2: Formation of the Hydrazide.
Caption: Condensation reaction to form the hydrazide.
Physicochemical Properties and Spectroscopic Characterization (Predicted)
Based on the structure, the following physicochemical properties for 4-hydroxy-3,5-diiodobenzohydrazide can be predicted:
Property
Predicted Value
Justification
Molecular Formula
C₇H₆I₂N₂O₂
Based on atomic composition.
Molecular Weight
387.95 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for aromatic hydrazides.
Solubility
Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.
The polar hydrazide and hydroxyl groups will confer some water solubility, but the large iodinated aromatic ring will limit it.[2]
Melting Point
Expected to be high (>200 °C)
Aromatic hydrazides are generally high-melting solids due to hydrogen bonding and crystal packing.
Spectroscopic analysis would be crucial for the confirmation of the structure. Predicted key features include:
¹H NMR: Signals corresponding to the aromatic protons, the -OH proton, and the -NH and -NH₂ protons of the hydrazide group. The chemical shifts of the aromatic protons will be influenced by the iodine and hydroxyl substituents.
¹³C NMR: Resonances for the seven carbon atoms, with the carbonyl carbon of the hydrazide appearing at a characteristic downfield shift.
FT-IR: Characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the hydrazide, the C=O stretch (amide I band), and N-H bending (amide II band).
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
Potential Biological Significance and Applications
While direct biological data for 4-hydroxy-3,5-diiodobenzohydrazide is scarce, the structural motifs present suggest several promising avenues for investigation.
Antimicrobial and Antifungal Activity
Hydrazide-hydrazones, which can be formed from 4-hydroxy-3,5-diiodobenzohydrazide, are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal activities.[3] The presence of the halogen (iodine) atoms on the aromatic ring can enhance this activity. The compound could be a valuable scaffold for the development of new anti-infective agents.
Antioxidant Properties
Phenolic compounds are renowned for their antioxidant properties, acting as free radical scavengers. The hydroxyl group on the benzene ring of 4-hydroxy-3,5-diiodobenzohydrazide suggests that it may possess antioxidant activity. This is a significant area of interest as oxidative stress is implicated in numerous diseases.[4]
Enzyme Inhibition
The structural similarity of 4-hydroxy-3,5-diiodobenzohydrazide to various enzyme inhibitors makes it a candidate for screening against a range of biological targets. For instance, some hydrazide-containing compounds have been shown to inhibit enzymes like cholinesterases.[3]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of 4-hydroxy-3,5-diiodobenzohydrazide.
Synthesis of 4-hydroxy-3,5-diiodobenzoic acid
Dissolve 4-hydroxy-3,5-diiodobenzaldehyde (1 eq.) in a suitable solvent such as acetone.
Cool the solution in an ice bath.
Slowly add a solution of an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with isopropanol.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization to obtain 4-hydroxy-3,5-diiodobenzoic acid.
Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
To a solution of 4-hydroxy-3,5-diiodobenzoic acid (1 eq.) in ethanol, add an excess of hydrazine hydrate (e.g., 5-10 eq.).
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3,5-diiodobenzohydrazide.
Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized compound.
Conclusion and Future Directions
4-hydroxy-3,5-diiodobenzohydrazide represents a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations from its corresponding aldehyde. The combination of a phenolic hydroxyl group, ortho-iodine substituents, and a reactive hydrazide moiety makes it an attractive scaffold for the design of novel bioactive compounds. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly as an antimicrobial, antioxidant, and enzyme inhibitory agent. The insights gained from such studies could pave the way for the development of new therapeutic leads.
Technical Guide: Synthetic Utility of 4-Hydroxy-3,5-Diiodobenzaldehyde
Executive Summary & Strategic Value 4-Hydroxy-3,5-diiodobenzaldehyde (CAS: 1948-40-9) is a dense, halogenated aromatic scaffold that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural uni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
4-Hydroxy-3,5-diiodobenzaldehyde (CAS: 1948-40-9) is a dense, halogenated aromatic scaffold that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its amphibious reactivity :
Electrophilic Aldehyde: Ready for condensation reactions (Schiff base, Knoevenagel, Claisen-Schmidt).
Nucleophilic Phenol: Highly acidic (pKₐ ~6.5) due to the electron-withdrawing inductive effect of the two ortho-iodine atoms, facilitating facile O-alkylation.
Labile Aryl Iodides: Two high-value handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of complex biaryl architectures.
Research Application: This molecule is the primary precursor for thyromimetic agents (thyroxine analogs), xanthene dyes (Rose Bengal derivatives), and halogenated antimicrobial Schiff bases .
Critical Handling & Pre-Synthesis Considerations
Before initiating any workflow, researchers must account for the specific physicochemical constraints of di-halogenated phenols.
Parameter
Specification
Operational Implication
Light Sensitivity
High (C-I bond lability)
CRITICAL: All reactions and rotary evaporation must be performed under low-light conditions or with vessels wrapped in aluminum foil to prevent radical deiodination.
Solubility
Lipophilic / Low in Water
Insoluble in water. Sparingly soluble in CHCl₃.[1] Best solvents: DMSO, DMF, or hot Ethanol/Methanol.
Phenol Acidity
Enhanced (pKₐ ~6.5 vs 10 for phenol)
The ortho-iodines stabilize the phenoxide anion. Bases like K₂CO₃ are sufficient for deprotonation; strong bases (NaH) may cause side reactions.
Molecular Weight
373.91 g/mol
High atom economy penalty. Ensure stoichiometry is calculated precisely to avoid waste of the heavy starting material.
Module A: The Aldehyde Vector (Condensation Protocols)
The aldehyde functionality is the most accessible vector for diversification. The bulky iodine atoms at positions 3 and 5 exert steric pressure, often slowing nucleophilic attack at the carbonyl carbon. Reaction times must be extended compared to non-halogenated analogs.
Protocol 3.1: Synthesis of Antimicrobial Schiff Bases (Imines)
Target: Formation of the C=N bond for bioactive ligand synthesis.
Mechanism: Nucleophilic attack of the primary amine on the carbonyl, followed by acid-catalyzed dehydration.
Dissolution: Dissolve 1.0 mmol of 4-hydroxy-3,5-diiodobenzaldehyde in 15 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the solution should be clear yellow.
Addition: Add 1.0 mmol of the amine dropwise. If the amine is a solid, dissolve it in minimal ethanol first.
Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward the imine.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Note: Standard benzaldehydes take 2 hours; the steric bulk of iodines requires longer reflux.
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).
Isolation: Cool to room temperature, then refrigerate at 4°C overnight. The heavy iodine atoms usually facilitate crystallization.
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF (9:1) if necessary.
Preparation: In a 50 mL round-bottom flask, mix 1.0 mmol of the aldehyde and 1.0 mmol of acetophenone in 10 mL Ethanol.
Basification: Add 1 mL of 40% NaOH solution dropwise with vigorous stirring. The solution will likely turn deep red/orange due to the formation of the phenoxide anion.
Reaction: Stir at room temperature for 24 hours .
Scientist's Note: Do not heat aggressively.[4] High heat in strong base can cause the Cannizzaro reaction or degradation of the iodine-carbon bonds.
Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~3-4). This re-protonates the phenol and precipitates the chalcone.
Workup: Filter the solid. Wash with water until neutral. Recrystallize from ethanol.
Module B: The Aryl-Iodide Vector (Cross-Coupling)
This is the high-value module. The C-I bond is weaker than C-Br or C-Cl, making oxidative addition by Palladium facile. However, the free phenol is a catalyst poison . It can coordinate to the Pd center or undergo oxidative side-reactions.
Strategic Directive: Always protect the phenol (O-alkylation) before attempting Suzuki or Sonogashira coupling.
Protocol 4.1: O-Protection (Methylation)
Dissolve aldehyde in DMF.
Add 1.5 equiv K₂CO₃ and 1.2 equiv Methyl Iodide (MeI).
Stir at RT for 3 hours.
Precipitate in water. Yields >90% of 4-methoxy-3,5-diiodobenzaldehyde .
Degassing: Combine solvent, substrate, and boronic acid. Sparge with Argon for 15 mins. Oxygen is the enemy of this reaction.
Catalyst Addition: Add Pd(PPh₃)₄ and base under Argon flow.
Reflux: Heat to 90°C for 12 hours.
Workup: Extract with Ethyl Acetate. The product will be the terphenyl derivative (3,5-diphenyl-4-methoxybenzaldehyde).
Visualizations & Pathways
Divergent Synthesis Map
The following diagram illustrates the strategic branching from the core scaffold.
Figure 1: Divergent synthetic pathways from the 4-hydroxy-3,5-diiodobenzaldehyde core.
Mechanistic Flow: Claisen-Schmidt Condensation
Detailed logic for the base-catalyzed formation of the chalcone.[2][3]
Figure 2: Step-wise mechanism for the base-catalyzed condensation reaction.
References
Schiff Base Synthesis: International Journal of Molecular and Clinical Microbiology. "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." (Contextual protocol adaptation for hydroxy-benzaldehydes). [2][4][5][6]
Chalcone Synthesis (Claisen-Schmidt): Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent." 7[2][4][5][6]
Chemical Properties & Safety: PubChem. "4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2."[1] 12
Iodination & Functionalization: RSC Advances. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." (Provides context on the stability and synthesis of the diiodo core). 13[2][4][5][6][9][10][11][13]
An In-depth Technical Guide to 4-hydroxy-3,5-diiodobenzohydrazide: Synthesis, Characterization, and Potential Applications
Introduction: The Rationale for 4-hydroxy-3,5-diiodobenzohydrazide The core structure of 4-hydroxy-3,5-diiodobenzohydrazide, featuring a di-iodinated phenolic ring coupled with a hydrazide moiety, presents a compelling s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for 4-hydroxy-3,5-diiodobenzohydrazide
The core structure of 4-hydroxy-3,5-diiodobenzohydrazide, featuring a di-iodinated phenolic ring coupled with a hydrazide moiety, presents a compelling scaffold for chemical and biological exploration. The presence of iodine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical parameters in drug design. The hydrazide group is a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various heterocyclic compounds and Schiff bases with a wide range of biological activities.[1][2] This guide will provide the foundational knowledge necessary to synthesize, characterize, and investigate the potential of this intriguing molecule.
Physicochemical Properties of the Precursor: 4-hydroxy-3,5-diiodobenzaldehyde
A thorough understanding of the starting material is paramount for a successful synthesis. The key precursor for 4-hydroxy-3,5-diiodobenzohydrazide is 4-hydroxy-3,5-diiodobenzaldehyde.
Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide: A Proposed Protocol
The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide can be achieved through a two-step process starting from 4-hydroxy-3,5-diiodobenzaldehyde. This proposed methodology is based on established organic synthesis reactions for the formation of esters and their subsequent conversion to hydrazides.
Step 1: Esterification of 4-hydroxy-3,5-diiodobenzaldehyde
The first step involves the protection of the aldehyde group, followed by esterification of the phenolic hydroxyl group. A more direct approach involves the esterification of a related benzoic acid. Since the starting material is the aldehyde, a common route is its oxidation to the corresponding carboxylic acid, followed by esterification. A plausible direct synthesis of the hydrazide involves the reaction of the corresponding ester with hydrazine hydrate.
A proposed synthetic route starting from the commercially available 4-hydroxy-3,5-diiodobenzoic acid (a close derivative of the aldehyde) would involve esterification followed by reaction with hydrazine. Given the aldehyde as the starting point, a more direct, albeit potentially lower-yielding, one-pot synthesis to a hydrazone could be considered, but for the pure hydrazide, the following multi-step synthesis is more appropriate.
A Note on Synthesis Strategy: The direct reaction of 4-hydroxy-3,5-diiodobenzaldehyde with hydrazine would lead to the formation of a hydrazone, not the desired benzohydrazide. Therefore, the synthesis must proceed through the corresponding carboxylic acid or its ester.
Proposed Detailed Synthesis Protocol
Part A: Oxidation of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzoic acid.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-diiodobenzaldehyde in a suitable solvent such as aqueous acetone.
Oxidation: Add a suitable oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3,5-diiodobenzoic acid.
Part B: Esterification of 4-hydroxy-3,5-diiodobenzoic acid.
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-hydroxy-3,5-diiodobenzoic acid in an excess of a simple alcohol (e.g., methanol or ethanol).
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
Reaction: Reflux the mixture for several hours.
Monitoring and Work-up: Monitor the reaction by TLC. After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester.
Part C: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide.
Reaction Setup: Dissolve the ester obtained in the previous step in a suitable solvent like ethanol.
Hydrazinolysis: Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution.
Reaction: Reflux the reaction mixture for several hours. The product, being a solid, may precipitate out of the solution upon cooling.
Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxy-3,5-diiodobenzohydrazide.
Caption: Proposed synthesis workflow for 4-hydroxy-3,5-diiodobenzohydrazide.
Potential Biological Activities and Mechanism of Action
While direct biological studies on 4-hydroxy-3,5-diiodobenzohydrazide are not extensively reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. The following section explores these possibilities based on the known activities of related compounds.
Antimicrobial and Antifungal Activity
Hydrazone derivatives, which can be readily synthesized from 4-hydroxy-3,5-diiodobenzohydrazide, are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal activities.[2] The imine linkage (-C=N-NH-C=O) is often crucial for this activity. The di-iodo substitution on the phenyl ring could further enhance this property due to increased lipophilicity, facilitating passage through microbial cell membranes.
Anticancer Potential
Many Schiff bases and hydrazones derived from substituted benzaldehydes have demonstrated significant anticancer activity.[2] The proposed mechanisms often involve the inhibition of specific enzymes or the induction of apoptosis. For instance, some hydrazone-containing compounds have been shown to target topoisomerase enzymes, which are critical for DNA replication in cancer cells.
Enzyme Inhibition
The structure of 4-hydroxy-3,5-diiodobenzohydrazide is reminiscent of certain enzyme inhibitors. For example, some hydrazides are known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Furthermore, di-iodinated phenolic structures are found in thyroid hormones and their analogs, suggesting a potential for interaction with deiodinases or thyroid hormone receptors.[7]
Stability and Storage of 4-Hydroxy-3,5-Diiodobenzohydrazide: A Technical Guide
Executive Summary & Chemical Identity 4-Hydroxy-3,5-diiodobenzohydrazide is a specialized halogenated phenolic hydrazide, primarily utilized as a synthetic intermediate in the development of antimicrobial agents, choline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
4-Hydroxy-3,5-diiodobenzohydrazide is a specialized halogenated phenolic hydrazide, primarily utilized as a synthetic intermediate in the development of antimicrobial agents, cholinesterase inhibitors, and radiocontrast derivatives.[1] Its chemical stability is governed by two competing functionalities: the redox-active hydrazide group (-CONHNH₂) and the photolabile iodinated phenolic ring .[1]
Effective preservation of this compound requires a rigorous exclusion of three environmental vectors: actinic light , moisture , and oxidizing agents .[1] Failure to control these parameters results in rapid degradation via oxidative deiodination and hydrolytic cleavage.[1]
Physicochemical Profile
Property
Value / Characteristic
Relevance to Stability
Molecular Formula
C₇H₆I₂N₂O₂
High iodine content (approx. 68% w/w) increases density and photosensitivity.[1]
Molecular Weight
~403.94 g/mol
Heavy atom effect facilitates intersystem crossing, enhancing UV sensitivity.[1]
Solubility
DMSO, DMF (Good); Water (Poor)
Hydrolysis rates are solvent-dependent; protic solvents accelerate degradation.[1]
pKa (Phenol)
~6.0–6.5 (Predicted)
Acidic phenol makes the molecule susceptible to oxidative coupling at basic pH.[1]
Appearance
White to pale yellow powder
Yellow/Brown discoloration indicates free iodine (I₂) liberation or azo formation.[1]
Degradation Mechanisms: The "Double Threat"
The instability of 4-hydroxy-3,5-diiodobenzohydrazide arises from the synergistic degradation of its functional groups.[1] Understanding these pathways is critical for troubleshooting purity issues.
A. Photolytic Deiodination (The Iodine Vector)
The carbon-iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-H or C-Cl bonds.[1] Exposure to UV or high-intensity visible light excites the molecule, leading to homolytic cleavage.[1]
Mechanism: Light absorption generates a radical pair.[1] The aryl radical abstracts a hydrogen from the solvent, while the iodine radical dimerizes to form
(visible as browning).
Impact: Irreversible loss of halogenation pattern, altering biological activity (e.g., loss of steric bulk or halogen bonding capability).[1]
B. Hydrazide Hydrolysis & Oxidation (The Nitrogen Vector)
The hydrazide moiety is a nucleophile and a reducing agent.[1]
Hydrolysis: In the presence of moisture (catalyzed by acid or base), the amide bond cleaves, reverting the molecule to 3,5-diiodo-4-hydroxybenzoic acid and toxic hydrazine .[1]
Oxidation: Atmospheric oxygen can oxidize the hydrazide to a diimide or azo species, particularly in solution.[1] This is accelerated by trace metal ions (Cu²⁺, Fe³⁺).[1]
C. Visualization of Degradation Pathways
The following diagram maps the kinetic vulnerabilities of the molecule.
For bulk powder, the goal is to arrest lattice mobility and prevent photon absorption.[1]
Temperature: Store at -20°C . Lower temperatures reduce the kinetics of autoxidation.[1]
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred due to its higher density, which effectively blankets the powder.
Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.[1]
Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.[1]
Solution Handling (Working Stocks)
Solutions are significantly more labile than solids.[1]
Solvent Choice: Anhydrous DMSO or DMF are preferred.[1] Avoid protic solvents (methanol, ethanol) for storage, as they can facilitate proton transfer reactions involved in degradation.
Fail Criteria: Presence of early-eluting peak (Hydrazine/Benzoic Acid) or late-eluting dimers.[1]
Safety Considerations (E-E-A-T)
Hydrazine Risk: Degradation releases hydrazine, a known carcinogen and hepatotoxin.[1] Handle all degraded samples as hazardous carcinogenic waste.[1]
Iodine Sensitization: Free iodine is a respiratory irritant and sensitizer.[1] Open old vials in a fume hood.
Waste Disposal: Do not mix with strong oxidizers (bleach), as this may liberate copious iodine gas.[1] Segregate into halogenated organic waste streams.[1]
References
PubChem. (2025).[1][2] 4-Hydroxy-3,5-diiodobenzaldehyde (Precursor Data).[1][3][4][5] National Library of Medicine.[1] [Link][1]
Krátký, M., et al. (2021).[1] Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.[1][4] Bioorganic & Medicinal Chemistry.[1][5] [Link]
EPA CompTox. (2025).[1] 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde Properties. US Environmental Protection Agency.[1] [Link][1][6]
EPFL. (2024).[1][7] Benziodoxoles Stability Data (Hypervalent Iodine Safety). Laboratory of Catalysis and Organic Synthesis.[1] [Link]
Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide in Organic Synthesis
Abstract This technical guide details the synthesis, handling, and application of 4-hydroxy-3,5-diiodobenzohydrazide (HDIH). While benzohydrazides are ubiquitous scaffolds in medicinal chemistry, the 3,5-diiodo substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the synthesis, handling, and application of 4-hydroxy-3,5-diiodobenzohydrazide (HDIH). While benzohydrazides are ubiquitous scaffolds in medicinal chemistry, the 3,5-diiodo substitution pattern introduces unique physicochemical properties—specifically increased lipophilicity and potential for halogen bonding—that are critical for developing antimicrobial and anticancer agents. This note provides validated protocols for synthesizing HDIH from 4-hydroxybenzoic acid and its subsequent conversion into biologically active hydrazones and 1,3,4-oxadiazoles .
Introduction: The "Heavy Atom" Advantage
In drug discovery, the incorporation of iodine into a phenolic scaffold serves two primary functions:
Lipophilicity Modulation: The bulky iodine atoms at the 3,5-positions shield the hydroxyl group and increase the partition coefficient (LogP), enhancing membrane permeability compared to the non-iodinated parent.
Electronic & Steric Effects: The electron-withdrawing nature of iodine increases the acidity of the phenolic proton (pKa shift), while the steric bulk directs regioselectivity during electrophilic aromatic substitutions or metal-catalyzed cross-couplings.
4-Hydroxy-3,5-diiodobenzohydrazide acts as a versatile "linchpin" intermediate, allowing researchers to couple this iodinated core with aldehydes (via Schiff base formation) or cyclize it into stable heterocyclic pharmacophores.
Synthesis of the Reagent (HDIH)
Note: If the hydrazide is not commercially available, it must be synthesized fresh to avoid oxidation products common in aged iodinated phenols.
Principle: Electrophilic aromatic substitution using Iodine Monochloride (ICl) is preferred over elemental iodine for stoichiometric control and yield.
Protocol:
Dissolution: Dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid in a 500 mL three-necked flask equipped with a mechanical stirrer.
Iodination: Prepare a solution of 34 g (0.21 mol) Iodine Monochloride (ICl) in 80 mL glacial acetic acid. Add this dropwise to the phenol solution over 30 minutes at room temperature.
Heating: Gradually heat the mixture to 80°C and maintain for 45 minutes. A heavy yellow precipitate will form.[1]
Quenching: Cool to room temperature. Pour the mixture into 500 mL ice-cold water.
Purification: Filter the solid. Wash with 5% sodium bisulfite solution (to remove unreacted iodine) followed by water. Recrystallize from ethanol/water.
Target Yield: ~85-90%
Appearance: White to pale yellow needles.
Step 2: Esterification & Hydrazinolysis
Protocol:
Esterification: Reflux the diiodo acid (10 g) in dry methanol (100 mL) with catalytic sulfuric acid (1 mL) for 8 hours. Evaporate solvent and neutralize to obtain Methyl 3,5-diiodo-4-hydroxybenzoate .
Hydrazinolysis: Dissolve the methyl ester (5 g) in absolute ethanol (50 mL). Add Hydrazine Hydrate (80%, 5 equivalents) dropwise.
Reflux: Heat at reflux for 6–8 hours. The solution typically turns clear before the product precipitates upon cooling.
Isolation: Cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Application I: Synthesis of Schiff Bases (Hydrazones)
Context: Hydrazones derived from HDIH are potent antimicrobial candidates, particularly against Gram-positive bacteria like MRSA, due to the iodine-enhanced cell wall penetration.
Protocol:
Reaction: Suspend HDIH (1.0 mmol) in Ethanol (15 mL) . (Note: If solubility is poor, add 1-2 mL of DMSO).
Addition: Add the appropriate aromatic aldehyde (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).
Conditions: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
Workup: Cool to room temperature. The hydrazone usually precipitates. Filter and wash with cold ethanol.
Data Validation: Look for the disappearance of the NH2 doublet (~4.5 ppm) and appearance of the imine singlet (-CH=N-) at ~8.3–8.8 ppm in
H-NMR.
Application II: Cyclization to 1,3,4-Oxadiazoles
Context: Converting the hydrazide to a 1,3,4-oxadiazole ring restricts conformational freedom, often improving binding affinity in enzyme inhibition assays (e.g., Tyrosinase or Kinase inhibition).
Method A: Oxidative Cyclization (POCl
)
Best for: Aryl substituents stable to acid.
Mix: Combine HDIH (1 mmol) and the carboxylic acid coupling partner (1 mmol) in POCl
(5 mL) .
Reflux: Heat at 100°C for 4–6 hours.
Quench (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO
to pH 7.
Extract: Extract the solid precipitate or extract with Ethyl Acetate.
Method B: Iodine-Mediated Cyclization (Milder)
Best for: Sensitive substrates.
Schiff Base Formation: Prepare the hydrazone (as in App. I) first.
Cyclization: Dissolve the hydrazone (1 mmol) in DMSO. Add I
(1.5 eq) and KCO (3 eq) .
Heat: Stir at 100°C for 2–4 hours.
Workup: Treat with Na
SO to remove iodine, then extract.
Visual Workflow & Mechanism
Figure 1: Synthetic pathway from precursor to HDIH and subsequent divergence into bioactive scaffolds.
Critical Technical Notes & Troubleshooting
Challenge
Cause
Solution
Low Solubility
Iodine atoms increase lipophilicity and crystal lattice energy.
Use DMSO or DMF for reactions. For NMR, use DMSO-d6.[3] Avoid Chloroform.
Iodine Leaching
Decomposition of the diiodo moiety under harsh light or acid.
Store HDIH in amber vials at 4°C. Wash products with NaSO if purple/brown color appears.
Incomplete Cyclization
Steric hindrance from the 3,5-diiodo groups.
Increase reaction time for cyclization steps. Use microwave irradiation (150W, 10 min) to overcome steric barriers.
Purification
Product co-precipitates with impurities.
Recrystallization from Dioxane/Water mixtures is often more effective than Ethanol for these heavy analogs.
Hydrazone Biological Activity: Trotsko, N., et al. (2023).[2] "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences. Link (Contextual reference for hydroxy-hydrazone bioactivity).
Oxadiazole Cyclization: Somani, R.R., et al. (2011). "Microwave assisted synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives." International Journal of ChemTech Research. Link
General Hydrazide Chemistry: PubChem Compound Summary for 4-Hydroxy-3,5-diiodobenzohydrazide (Analogs). Link
The Strategic Utility of 4-hydroxy-3,5-diiodobenzohydrazide as a Versatile Intermediate in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer strategic points for diversification and the introd...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer strategic points for diversification and the introduction of key pharmacophoric elements are of immense value. 4-hydroxy-3,5-diiodobenzohydrazide emerges as such a pivotal intermediate, providing a unique scaffold for the synthesis of a variety of biologically active molecules. This technical guide elucidates the synthesis, characterization, and application of this versatile building block for researchers, scientists, and drug development professionals.
The core value of 4-hydroxy-3,5-diiodobenzohydrazide lies in the convergence of three key structural features: a di-iodinated phenolic ring, a reactive hydrazide moiety, and a hydroxyl group. The di-iodinated phenol is a well-established pharmacophore in various therapeutic agents, notably in anthelmintic drugs like closantel, where it is implicated in the disruption of parasite mitochondrial function.[1][2] The iodine atoms can also serve as handles for further functionalization through cross-coupling reactions. The hydrazide group is a versatile functional group, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4] Furthermore, the hydrazide can be a precursor for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles.[5]
Part 1: Synthesis and Characterization of 4-hydroxy-3,5-diiodobenzohydrazide
The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide is most efficiently achieved through a two-step process starting from the readily available 4-hydroxybenzoic acid.
Protocol 1: Synthesis of 4-hydroxy-3,5-diiodobenzoic acid
This protocol is adapted from established iodination procedures for phenolic compounds.[6]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-Hydroxybenzoic acid
138.12
13.8 g
0.1
Iodine monochloride (ICl)
162.35
35.7 g
0.22
Glacial Acetic Acid
60.05
250 mL
-
Water
18.02
750 mL
-
5% Sodium bisulfite solution
-
As needed
-
Procedure:
In a 1 L beaker equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 250 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
In a separate flask, carefully prepare a solution of 35.7 g (0.22 mol) of iodine monochloride in 100 mL of glacial acetic acid.
Slowly add the iodine monochloride solution to the stirred solution of 4-hydroxybenzoic acid at room temperature. An exothermic reaction may be observed.
After the addition is complete, continue stirring for 1 hour at room temperature.
Slowly add 750 mL of water to the reaction mixture to precipitate the product.
Filter the resulting precipitate using a Büchner funnel and wash the filter cake with copious amounts of water until the filtrate is colorless.
To remove any unreacted iodine, wash the solid with a 5% sodium bisulfite solution until the solid becomes white.
Finally, wash the product with water to remove any residual bisulfite salts.
Dry the purified 4-hydroxy-3,5-diiodobenzoic acid in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95%
Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Caption: Synthesis of 4-hydroxy-3,5-diiodobenzoic acid.
Protocol 2: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
This protocol follows a general and robust method for the synthesis of benzohydrazides from their corresponding benzoic acids.[7]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-hydroxy-3,5-diiodobenzoic acid
389.92
39.0 g
0.1
Thionyl chloride (SOCl₂)
118.97
14.3 mL (23.8 g)
0.2
Hydrazine hydrate (N₂H₄·H₂O)
50.06
10 mL (10.3 g)
0.2
Dichloromethane (DCM)
84.93
200 mL
-
Triethylamine (TEA)
101.19
28 mL (20.2 g)
0.2
1 M Hydrochloric acid
-
As needed
-
Saturated sodium bicarbonate solution
-
As needed
-
Procedure:
Suspend 39.0 g (0.1 mol) of 4-hydroxy-3,5-diiodobenzoic acid in 150 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add a catalytic amount of dimethylformamide (DMF, ~0.5 mL).
Carefully add 14.3 mL (0.2 mol) of thionyl chloride dropwise to the suspension.
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure.
Dissolve the resulting crude acid chloride in 100 mL of fresh DCM and cool the solution in an ice bath.
In a separate flask, prepare a solution of 10 mL (0.2 mol) of hydrazine hydrate and 28 mL (0.2 mol) of triethylamine in 50 mL of DCM.
Slowly add the hydrazine solution to the stirred, cooled solution of the acid chloride. A white precipitate will form.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by adding 100 mL of water.
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxy-3,5-diiodobenzohydrazide.
Expected Yield: 70-85%
Characterization: The final product should be characterized by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of the target intermediate.
Part 2: Applications of 4-hydroxy-3,5-diiodobenzohydrazide in Pharmaceutical Synthesis
The strategic placement of the reactive hydrazide functionality on the di-iodinated phenolic scaffold makes 4-hydroxy-3,5-diiodobenzohydrazide a valuable starting material for the synthesis of a diverse array of potential pharmaceutical agents.
Application 1: Synthesis of Bioactive Hydrazones
The most direct application of 4-hydroxy-3,5-diiodobenzohydrazide is its condensation with various aldehydes and ketones to form hydrazones. This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Benzohydrazide derivatives are known to possess a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[8][9]
Caption: General scheme for bioactive hydrazone synthesis.
Protocol 3: General Procedure for the Synthesis of N'-Aryl/Alkylidene-4-hydroxy-3,5-diiodobenzohydrazides
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-hydroxy-3,5-diiodobenzohydrazide
403.94
4.04 g
0.01
Aldehyde or Ketone
-
0.01 mol
0.01
Ethanol
46.07
50 mL
-
Glacial Acetic Acid
60.05
2-3 drops
-
Procedure:
Dissolve 4.04 g (0.01 mol) of 4-hydroxy-3,5-diiodobenzohydrazide in 50 mL of ethanol in a round-bottom flask. Gentle heating may be necessary.
Add 0.01 mol of the desired aldehyde or ketone to the solution.
Add 2-3 drops of glacial acetic acid as a catalyst.
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
If precipitation does not occur, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).
Application 2: Precursor to Salicylanilide-type Anthelmintics
The structural similarity of the 4-hydroxy-3,5-diiodobenzoyl moiety to the active core of salicylanilide anthelmintics like closantel and rafoxanide suggests its utility in the synthesis of novel analogs.[1][10] While closantel is a salicylanilide, the hydrazide can be envisioned as a linker to other pharmacophores, or it could be transformed into other functional groups to generate novel structures with potential anthelmintic activity.
For instance, a Curtius rearrangement of the corresponding acyl azide (derived from the hydrazide) could yield an isocyanate, which could then be reacted with a substituted aniline to form a urea linkage, mimicking the amide bond in closantel but with a different connectivity.
Caption: A hypothetical route to salicylanilide-type analogs.
Part 3: Conclusion and Future Perspectives
4-hydroxy-3,5-diiodobenzohydrazide represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The established biological significance of the di-iodinated phenolic scaffold, coupled with the proven pharmacological potential of hydrazones and other hydrazide derivatives, underscores the potential of this intermediate in the discovery of new therapeutic agents. Future research efforts could focus on the exploration of novel heterocyclic systems derived from this intermediate and the systematic evaluation of their biological activities across a range of therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders. The inherent modularity of syntheses involving this intermediate makes it an ideal candidate for parallel synthesis and high-throughput screening campaigns, accelerating the pace of drug discovery.
References
Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]
Ghasemi, J. B., & Riahi, S. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5486-5493.
Lv, K., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 24(21), 3894. [Link]
Pandey, G., & Gupta, R. (2020). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 25(17), 3875. [Link]
Kratochvíl, P., et al. (2011). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 16(5), 3956-3971. [Link]
US3466327A - Benzoic acid hydrazide derivatives and compositions - Google P
Štverková, D., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]
Kumar, A., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 64-70.
Hasan, M. M., et al. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]
Stasiłowicz-Krzemień, A., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2212. [Link]
Briki, K., & Lahreche, T. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 033–041. [Link]
Aktar, B. S. K., & Sıcak, Y. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry, 46(1), 236-252. [Link]
Sharma, P., & Sharma, R. (2018). Benzohydrazides: As potential bio-active agents.
Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
Ho, H. L., & Ott, M. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 10(6), 421. [Link]
Taha, M., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(12), 105325. [Link]
Farhat, N., et al. (2020). DIETARY PHENOLIC COMPOUNDS IN PLANTS: THEIR ANTIOXIDANT AND PHARMACOLOGICAL POTENTIAL. Postępy Biologii Komórki, 47(3), 307-320.
Synthesis of Novel Schiff Bases from 4-Hydroxy-3,5-diiodobenzohydrazide: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide. This class of compounds is of significan...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the unique structural features imparted by the di-iodinated phenolic ring and the versatile azomethine linkage. The presence of iodine atoms can enhance biological activity, including antimicrobial and anticancer properties, through mechanisms such as halogen bonding.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.
Introduction: The Significance of Iodinated Schiff Bases
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, coordination chemistry, and materials science.[1] The synthesis of Schiff bases through the condensation of a primary amine with an aldehyde or ketone is a well-established and efficient reaction.[2] When derived from hydrazides, the resulting compounds are known as hydrazones.
The incorporation of a 4-hydroxy-3,5-diiodobenzohydrazide moiety introduces several key features:
The Hydrazone Linkage (-C=N-NH-C=O-): This group is known to be a critical pharmacophore in a variety of biologically active molecules, contributing to their ability to interact with biological targets.
The Di-iodinated Phenolic Ring: The two iodine atoms significantly increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Furthermore, iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The phenolic hydroxyl group can also act as a hydrogen bond donor and acceptor.
These structural attributes make Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide promising candidates for the development of novel therapeutic agents.
Synthesis of the Precursor: 4-Hydroxy-3,5-diiodobenzohydrazide
The synthesis of the target Schiff bases begins with the preparation of the key precursor, 4-hydroxy-3,5-diiodobenzohydrazide. This is achieved through a three-step synthetic route starting from 4-hydroxybenzoic acid.
Caption: Synthetic pathway for 4-hydroxy-3,5-diiodobenzohydrazide.
Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid
Protocol:
To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (1 equivalent).
Add a 10% aqueous solution of sulfuric acid.
Cool the mixture to 0°C in an ice bath.
Slowly add iodine monochloride (3 equivalents) to the stirred mixture.
After the addition is complete, heat the reaction mixture to 80°C and stir overnight.
Cool the mixture to room temperature. A precipitate will form.
Filter the precipitate and wash it with a sodium bisulfite solution to remove excess iodine, followed by washing with water.
Dry the resulting white amorphous powder to obtain 3,5-diiodo-4-hydroxybenzoic acid.[3]
Causality: The iodination of the aromatic ring is an electrophilic substitution reaction. The hydroxyl group is an activating group, directing the incoming electrophiles (iodine) to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, iodination occurs at the two ortho positions (3 and 5). Sulfuric acid acts as a catalyst for the reaction.
Step 2: Synthesis of Methyl 3,5-diiodo-4-hydroxybenzoate
Protocol:
In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzoic acid (1 equivalent) in methanol.
Add a catalytic amount of concentrated sulfuric acid.
After cooling, pour the reaction mixture into ice water.
Extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 3,5-diiodo-4-hydroxybenzoate.
Causality: This is a classic Fischer esterification reaction. The carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst to form an ester. The reaction is reversible, and using an excess of methanol can help to drive the equilibrium towards the product side.
Step 3: Synthesis of 4-Hydroxy-3,5-diiodobenzohydrazide
Protocol:
In a round-bottom flask, dissolve methyl 3,5-diiodo-4-hydroxybenzoate (1 equivalent) in methanol.
Add hydrazine hydrate (10 equivalents) to the solution.
Monitor the reaction progress using thin-layer chromatography (TLC).
After completion, evaporate the excess hydrazine and methanol under reduced pressure.
The crude product can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to yield pure 4-hydroxy-3,5-diiodobenzohydrazide.
Causality: The hydrazide is formed through the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. Hydrazine is a strong nucleophile, and the reaction is typically driven to completion by refluxing.
Synthesis of Schiff Bases from 4-Hydroxy-3,5-diiodobenzohydrazide
The final step involves the condensation of 4-hydroxy-3,5-diiodobenzohydrazide with various aromatic aldehydes to yield the desired Schiff bases.
The rise of multi-drug resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a paradigm shift in antimicrobial discovery. Traditional endpoint assays (simple MIC) often fail to capture complex pharmacodynamics, such as rate of kill, post-antibiotic effects, or biofilm eradication.
This guide details the application of kinetic microplate profiling —a methodology that integrates high-throughput screening (HTS) with time-resolved data to select high-value hits earlier in the pipeline. We move beyond "dead or alive" to answer "how fast," "how potent," and "in what combination."
Integrated Screening Workflow
The following workflow illustrates the logical progression from compound library to validated lead, utilizing the protocols detailed in this guide.
Figure 1: Cascading filtration logic for antimicrobial discovery, moving from high-throughput binary signals to complex phenotypic characterization.
Module 1: Primary Screening & MIC Determination
Objective: To rapidly filter libraries and establish the Minimum Inhibitory Concentration (MIC) using a metabolic reporter rather than simple turbidity (OD600), which can be confounded by compound precipitation.
Core Technology: Resazurin Reduction Assay
Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye reduced by viable cells to resorufin (pink, highly fluorescent).[1] This conversion correlates linearly with viable cell number and offers higher sensitivity than absorbance.
Protocol: Resazurin-Based Microdilution
Inoculum Preparation:
Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (approx.
Add 50 µL of the diluted inoculum to wells 1–11. Final volume: 100 µL. Final bacterial density:
CFU/mL (Standard CLSI inoculum) [1].
Incubation:
Incubate at 35 ± 2°C for 16–20 hours (aerobic).
Development:
Add 10 µL of 0.01% Resazurin solution to each well.
Incubate for 1–2 hours.
Read: Fluorescence (Ex 530-570 nm / Em 580-600 nm) or Absorbance (570 nm vs 600 nm reference).
Endpoint: The MIC is the lowest concentration preventing the color change from blue to pink.[3]
Scientific Rationale:
CAMHB: Standardized Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are critical for testing aminoglycosides and lipopeptides (e.g., daptomycin), as cation levels affect drug uptake and activity [1].
Resazurin: Eliminates "trailing endpoints" often seen with bacteriostatic drugs in visual reads.[4]
Module 2: Time-Kill Kinetics (Pharmacodynamics)
Objective: To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity and to identify time-dependent vs. concentration-dependent killing.[5][6]
Protocol: Log-Reduction Assay
Preparation:
Prepare inoculum at
CFU/mL in CAMHB.
Prepare compound tubes at concentrations equivalent to 1x, 2x, and 4x MIC . Include a Growth Control (no drug).[7]
Sampling:
Incubate tubes at 37°C with shaking.
Remove aliquots (100 µL) at T = 0, 2, 4, 8, and 24 hours .
Solubilize the bound dye with 30% Acetic Acid or 95% Ethanol .
Measure Absorbance at 590 nm .
Critical Note: The "Edge Effect" (evaporation in outer wells) can skew biofilm data. Fill peripheral wells with sterile water and use only inner wells for data generation [3].
References
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11] 11th Edition. CLSI.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[7][12][13]
National Institutes of Health (NIH). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.
American Society for Microbiology (ASM). Time-Kill Kinetics Assay Protocol.
Application Note: Advanced Protocols for Aldehyde Condensation Reactions in Medicinal Chemistry
Executive Summary Carbon-carbon bond formation via condensation reactions remains a cornerstone of drug discovery, particularly for synthesizing privileged scaffolds like chalcones, stilbenes, and heterocycles. While con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Carbon-carbon bond formation via condensation reactions remains a cornerstone of drug discovery, particularly for synthesizing privileged scaffolds like chalcones, stilbenes, and heterocycles. While conceptually simple, the condensation of aldehydes with active methylene compounds (Aldol, Knoevenagel, Claisen-Schmidt) often suffers from competitive polymerization, incomplete dehydration, or poor stereoselectivity in complex pharmaceutical intermediates.
This guide provides two optimized protocols: a classical solution-phase Claisen-Schmidt condensation for chalcone synthesis and a modern, green Knoevenagel condensation for generating electron-deficient alkenes. It focuses on mechanistic control to maximize yield and purity.
Mechanistic Foundations & Control
To achieve high reproducibility, one must control the equilibrium between the aldol addition (kinetic) and the condensation/dehydration (thermodynamic).
The E1cB Elimination Pathway
In base-catalyzed condensations, the rate-limiting step is often not the nucleophilic attack, but the dehydration of the
-hydroxy intermediate. This proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism:
Deprotonation: Base removes the acidic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Critical Insight: If the reaction temperature is too low, the
-hydroxy ketone may precipitate before dehydration, trapping the intermediate. If too high, polymerization (Michael addition of enolate to product) occurs.
Kinetic vs. Thermodynamic Control
Kinetic Control (Low Temp, Bulky Base): Favors deprotonation at the less hindered
Thermodynamic Control (High Temp, Weak Base): Favors the more stable enolate (more substituted alkene) and the final conjugated product.
Figure 1: Mechanistic pathway emphasizing the reversible nature of the aldol addition and the irreversible drive toward the conjugated product via dehydration.[5]
Application: Synthesis of chalcones (1,3-diphenyl-2-propene-1-ones) used as precursors for flavonoids and pyrazolines.
Chemistry: Cross-aldol condensation between a non-enolizable aldehyde and a ketone.[1][5]
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
Benzaldehyde Deriv.
Electrophile
1.0 eq
Must be free of benzoic acid (wash with NaHCO3 if aged).
Acetophenone Deriv.
Nucleophile
1.0 eq
Limiting reagent to prevent self-condensation.
NaOH (aq, 10-20%)
Catalyst
0.5 - 1.0 eq
High concentration drives equilibrium.
Ethanol (95%)
Solvent
5-10 Vol
Solubilizes reactants but precipitates product.
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of 95% ethanol.
Initiation: Place the flask in an ice-water bath (
C). Add 5 mL of 10% NaOH solution dropwise over 5 minutes.
Why: Controlling the exotherm prevents side reactions (Cannizzaro) and immediate polymerization.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
C). Stir vigorously for 2-4 hours.
Observation: The solution should turn yellow/orange, and a precipitate often forms.
Quenching: Cool the mixture back to
C. If no precipitate forms, scratch the glass or add a seed crystal.
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (
mL) until the filtrate is neutral (pH 7).
Critical Step: Residual base catalyzes retro-aldol decomposition during storage.
Purification: Recrystallize from hot ethanol (approx. 5-8 mL per gram of crude).
Application: Synthesis of electron-deficient alkenes for drug conjugation or heterocycle formation.
Chemistry: Condensation of aldehydes with active methylene compounds (e.g., malononitrile) using weak amine bases.
Setup: In a 50 mL flask, combine 5 mmol of aldehyde and 5.5 mmol of malononitrile in 10 mL of 1:1 Ethanol/Water.
Catalysis: Add 25
L of piperidine (approx. 2-3 drops).
Reaction: Stir at room temperature.
Kinetics: Reaction is typically very fast (15-60 mins) due to the high acidity of malononitrile (pKa ~11).
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
Workup: The product usually precipitates as a white or pale yellow solid.
If oil forms:[6][7][8] Add ice-cold water and stir vigorously to induce crystallization.
Purification: Filter and wash with cold ethanol. Recrystallization is rarely needed due to high conversion efficiency.
Experimental Workflow & Decision Matrix
Figure 2: Operational workflow for selecting the correct protocol and troubleshooting incomplete dehydration.
Troubleshooting & Optimization (Expert Insights)
Water Management
The formation of water is a byproduct.[5] In reversible reactions (thermodynamically neutral), water accumulation halts conversion.
Solution: For difficult substrates, use a Dean-Stark trap (refluxing toluene) or add Molecular Sieves (4Å) to the reaction mixture to scavenge water and drive the equilibrium to the right [1].
The "Oiling Out" Phenomenon
Intermediate products often form oils rather than crystals, trapping impurities.
Fix: Use a "seed" crystal from a previous batch or scratch the inner wall of the flask with a glass rod. Alternatively, switch to a solvent-free grinding method, which often induces crystallization mechanically [2].
Side Reactions: Cannizzaro
When using non-enolizable aldehydes (like benzaldehyde) with strong bases (NaOH/KOH), the Cannizzaro reaction (disproportionation to alcohol and acid) competes.
Prevention: Avoid heating the aldehyde in base without the ketone present. Always add the base after mixing the aldehyde and ketone, or add the aldehyde slowly to the enolate mixture.
References
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
Solvent-Free Aldol Condensation. Royal Society of Chemistry (RSC) - Education. Available at: [Link]
4-hydroxy-3,5-diiodobenzohydrazide in agrochemical research
Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide as a Privileged Scaffold in Agrochemical Discovery Executive Summary The rational design of next-generation agrochemicals relies heavily on privileged molecular scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide as a Privileged Scaffold in Agrochemical Discovery
Executive Summary
The rational design of next-generation agrochemicals relies heavily on privileged molecular scaffolds that can interact selectively with specific biological targets in pests while minimizing off-target environmental effects. 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) represents a highly versatile building block in pesticide, herbicide, and fungicide research. This compound merges two highly bioactive moieties: the diiodophenol ring, a known pharmacophore for Photosystem II (PSII) inhibition[1], and the benzohydrazide group, a critical precursor for synthesizing diacylhydrazine-based non-steroidal ecdysone receptor (EcR) agonists[2] and fungicidal azoles[3].
This application note provides a comprehensive guide to the mechanistic rationale, synthetic methodologies, and biological validation protocols for utilizing 4-hydroxy-3,5-diiodobenzohydrazide in agrochemical development.
Mechanistic Rationale & Target Biology
The structural features of 4-hydroxy-3,5-diiodobenzohydrazide dictate its utility in targeting two distinct agrochemical pathways:
A. The Diiodophenol Moiety: Photosystem II (PSII) Inhibition
Phenolic herbicides, such as ioxynil (4-hydroxy-3,5-diiodobenzonitrile), block electron transfer in plants by binding to the
site of the D1 protein in PSII[4][5]. The two bulky, electron-withdrawing iodine atoms significantly lower the pKa of the hydroxyl group. In the physiological environment of the chloroplast, the compound exists primarily in its deprotonated phenolate form. This phenolate oxygen forms an exceptionally strong hydrogen bond with the imidazole NH group of the D1-His215 residue[1]. This interaction displaces the native plastoquinone, halting photosynthetic electron flow and inducing rapid oxidative damage via singlet oxygen generation[6]. Incorporating the 4-hydroxy-3,5-diiodophenyl group into new molecular entities leverages this proven herbicidal mechanism.
B. The Benzohydrazide Linker: Ecdysone Receptor (EcR) Agonism
Benzohydrazides are the direct synthetic precursors to diacylhydrazines (e.g., tebufenozide, methoxyfenozide), which are potent insect growth regulators[7][8]. These compounds act as non-steroidal agonists of the insect ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP)[9]. Upon binding, diacylhydrazines induce premature and lethal molting in lepidopteran pests[10]. Crystallographic studies reveal that the EcR ligand-binding domain (specifically helices H7 and H10) undergoes structural adaptation to tightly accommodate the bulky substituted phenyl rings of benzohydrazides[2].
Caption: Dual mechanisms of action for diiodophenol and hydrazide-derived agrochemicals.
Synthetic Workflows & Protocols
The following self-validating protocols outline the transformation of 4-hydroxy-3,5-diiodobenzohydrazide into two major classes of agrochemicals: Diacylhydrazines (Insecticides) and 1,3,4-Oxadiazoles (Fungicides/Herbicides)[3].
Protocol A: Synthesis of Diacylhydrazine Derivatives (EcR Agonists)
Objective: To synthesize
-substituted-4-hydroxy-3,5-diiodobenzohydrazide derivatives via -acylation.
Preparation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve 4-hydroxy-3,5-diiodobenzohydrazide (10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
Base Addition: Add triethylamine (TEA, 12 mmol) to the solution and stir for 10 minutes at 0 °C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the hydrazide nucleophile.
Acylation: Slowly add the desired acid chloride (e.g., tert-butylbenzoyl chloride, 10.5 mmol) dropwise over 15 minutes.
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar hydrazide spot indicates completion (typically 4–6 hours).
Workup & Purification: Quench the reaction with 20 mL of saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify the crude product via recrystallization from ethanol to yield the pure diacylhydrazine.
Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thione Derivatives (Fungicides)
Objective: To cyclize the benzohydrazide into a heterocyclic scaffold known for broad-spectrum fungicidal activity[3].
Preparation: Dissolve 4-hydroxy-3,5-diiodobenzohydrazide (10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.
Reagent Addition: Add potassium hydroxide (KOH, 12 mmol) and stir until fully dissolved. Subsequently, add carbon disulfide (
, 15 mmol) dropwise at room temperature. Causality: The base deprotonates the hydrazide, allowing nucleophilic attack on the electrophilic carbon of , forming an intermediate dithiocarbazate salt.
Cyclization: Reflux the reaction mixture at 80 °C for 12 hours. The evolution of hydrogen sulfide (
) gas indicates active cyclization.
Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Acidify the solution to pH 3–4 using 1M HCl.
Isolation: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from methanol to obtain 5-(4-hydroxy-3,5-diiodophenyl)-1,3,4-oxadiazole-2-thione.
Caption: Synthetic pathways deriving functional agrochemicals from 4-hydroxy-3,5-diiodobenzohydrazide.
Quantitative Data Presentation
To benchmark the efficacy of derivatives synthesized from 4-hydroxy-3,5-diiodobenzohydrazide, researchers evaluate binding affinities and phenotypic toxicities. Table 1 summarizes representative bioactivity metrics for these structural classes based on established literature standards for diacylhydrazines[7][8], phenolic PSII inhibitors[1][3], and azole fungicides[3].
Table 1: Representative Bioactivity Profile of Diiodophenyl and Benzohydrazide Derivatives
Compound Class
Primary Target
Model Organism / Assay
Activity Metric
Representative Value Range
Ioxynil (Reference)
PSII ( site)
Isolated Thylakoid Membranes
(Electron Transfer)
0.1 – 0.5 µM
Diiodophenol-Oxadiazoles
Fungal Cell Membrane
Rhizoctonia solani (Mycelial Growth)
(In vitro)
0.4 – 3.8 µg/mL
Diacylhydrazines (Tebufenozide analogs)
Ecdysone Receptor (EcR)
Plutella xylostella (3rd Instar Larvae)
(Mortality at 72h)
1.5 – 28.9 mg/L
Diiodophenyl-Diacylhydrazines
EcR / PSII (Dual)
Helicoverpa armigera
Larval Mortality (%)
70% – 90% at 10 mg/L
Note: The incorporation of the 3,4-difluorophenyl or 3,5-diiodophenyl groups into benzohydrazide derivatives has been shown to disrupt fungal cell membrane integrity, leading to leakage of intracellular contents and exceptional fungicidal activity comparable to commercial standards like boscalid[3].
References
Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety
ResearchGate[Link]
Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP
National Center for Biotechnology Information (PMC)[Link]
(PDF) Photosystem II inhibitor herbicides
ResearchGate[Link]
Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment
PubMed[Link]
1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study
MDPI[Link]
Structures and Binding Sites of Phenolic Herbicides in the QB Pocket of Photosystem II
ACS Publications[Link]
The nexus between reactive oxygen species and the mechanism of action of herbicides
National Center for Biotechnology Information (PMC)[Link]
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives
National Center for Biotechnology Information (PMC)[Link]
Application Notes & Protocols for the Creation of Novel Therapeutic Compounds
Abstract: The landscape of therapeutic drug discovery has undergone a paradigm shift, moving from serendipitous findings to a highly integrated, multi-disciplinary science. The modern imperative is to identify and optimi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The landscape of therapeutic drug discovery has undergone a paradigm shift, moving from serendipitous findings to a highly integrated, multi-disciplinary science. The modern imperative is to identify and optimize novel therapeutic compounds with greater speed, efficiency, and precision. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core methodologies driving modern drug discovery. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but the "why" behind critical experimental choices. We will explore the foundational strategies for hit identification, delve into novel therapeutic modalities, and detail the crucial processes of hit validation and lead optimization, providing both conceptual understanding and actionable protocols.
Section 1: The Engine of Discovery: Modern Hit Identification Strategies
The journey to a novel therapeutic begins with a "hit"—a molecule that shows desired activity against a biological target in an initial screen. The strategy chosen to find these hits is one of the most critical decisions in a drug discovery campaign, profoundly influencing the character of the starting material for medicinal chemistry. Here, we compare the primary engines of hit identification.
High-Throughput Screening (HTS): The Power of Scale
Expertise & Experience: HTS is the workhorse of early-phase drug discovery, predicated on the principle that by testing a large and diverse collection of compounds, one can identify starting points for a drug program.[1] This is a numbers game, but one where quality and intelligent design are paramount. The choice to employ HTS is often made when there is little to no structural information about the target, precluding more rational design approaches.[2] Its success hinges on the quality of the compound library and the robustness of the assay.
Application Note: HTS campaigns involve the automated testing of hundreds of thousands to millions of compounds in miniaturized assays.[1] The core strength of HTS lies in its ability to survey a vast chemical space without preconceived bias about how a molecule should interact with the target. Assay development is the most critical phase; the assay must be robust, reproducible, and relevant to the disease biology. The two primary formats are:
Biochemical Assays: These are simpler, cell-free systems that measure the direct effect of a compound on a purified target, such as an enzyme or receptor. They are often preferred for their simplicity and lower variability.[2]
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data but often with higher variability and complexity.[2]
A key metric for validating an HTS assay's robustness is the Z'-factor, which quantifies the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent and is a prerequisite for a reliable screen.
Caption: The High-Throughput Screening (HTS) workflow from assay development to hit prioritization.
Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 1536-well plate. Dispense DMSO into control wells.
Reagent Addition: Add 2 µL of kinase enzyme solution (e.g., 2X final concentration in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
Initiate Reaction: Add 2 µL of a substrate/ATP solution (e.g., 2X final concentration) to initiate the kinase reaction.
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
Detection: Add 4 µL of a detection reagent (e.g., ADP-Glo™) that produces a luminescent signal inversely proportional to kinase activity. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
Data Acquisition: Read the luminescence on a compatible plate reader.
Self-Validation/Data Analysis:
Calculate the Z'-factor using the high (DMSO only) and low (potent known inhibitor) control wells.
Normalize the data for each plate, defining 100% activity for DMSO controls and 0% activity for inhibitor controls.
Identify "hits" as compounds that inhibit the signal by a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Fragment-Based Drug Discovery (FBDD): Building Drugs Atom by Atom
Expertise & Experience: FBDD emerged as a powerful alternative to HTS, particularly for challenging targets that were previously considered "undruggable".[6] The core principle is that smaller, less complex molecules ("fragments") have a higher probability of making efficient, high-quality interactions with a protein target.[4] While these initial interactions are weak (micromolar to millimolar affinity), they serve as highly qualified starting points for medicinal chemistry. By screening smaller libraries of fragments, FBDD can explore chemical space more efficiently than HTS.[6]
Application Note: An FBDD campaign begins by screening a library of low-molecular-weight fragments (typically <300 Da).[3] Because the binding affinity is low, highly sensitive biophysical techniques are required for detection, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.[5] A key advantage is that hits are often more "ligand efficient"—meaning they have better binding energy per atom—making them excellent starting points for optimization. Once a fragment hit is validated, its 3D binding mode is determined, usually by X-ray crystallography. This structural information then guides the evolution of the fragment into a potent lead compound through strategies like:
Fragment Growing: Extending the fragment to engage adjacent pockets in the binding site.[7]
Fragment Linking: Connecting two different fragments that bind to nearby sites.[7]
Fragment Merging: Fusing two overlapping fragments into a single, more potent molecule.[7]
Caption: The Fragment-Based Drug Discovery (FBDD) workflow, integrating screening, validation, and evolution.
Target Immobilization (Self-Validation): Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., mock-coupled) to subtract non-specific binding. Successful immobilization is confirmed by a significant increase in Response Units (RU).
Fragment Library Preparation: Prepare cocktails of 3-5 non-isobaric fragments in a running buffer at a high concentration (e.g., 200 µM each).
Screening Cycle:
Inject a fragment cocktail over the target and reference channels for a defined association time (e.g., 60 seconds).
Allow dissociation in running buffer for a defined time (e.g., 60 seconds).
Regenerate the chip surface with a harsh buffer (e.g., low pH glycine) to remove all bound fragments.
Hit Deconvolution: For any cocktail that shows a positive binding response (a signal significantly above the reference channel), re-screen each fragment from that cocktail individually to identify the specific binder.
Data Analysis: Identify hits based on a response signal that is dose-dependent and significantly above the background noise. These weak binders are then prioritized for structural studies and orthogonal validation.
Structure-Based Drug Design (SBDD) and Virtual Screening
Expertise & Experience: SBDD is a rational approach that leverages the three-dimensional structure of a biological target to design new medicines. This method is based on the "lock-and-key" principle, where knowledge of the target's binding site ("lock") allows for the design or identification of molecules ("keys") that fit with high affinity and specificity.[8] The advent of high-resolution structural biology techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and NMR has made SBDD an integral part of most drug discovery programs.[9]
Application Note: The SBDD process is iterative.[10] It often begins with determining the target's 3D structure. This structure is then used for Virtual Screening (VS) , a computational technique to screen vast libraries of digital compounds to identify those most likely to bind to the target.[11] VS is significantly faster and more cost-effective than experimental HTS.[12] The top-scoring virtual hits are then acquired and tested experimentally. If a hit is confirmed, its co-crystal structure with the target is determined, revealing the precise binding interactions. This structural information guides medicinal chemists to modify the compound to improve its properties, and the cycle repeats.[13]
Caption: The iterative cycle of Structure-Based Drug Design (SBDD).
DNA-Encoded Library (DEL) Technology: Screening at Unprecedented Scale
Expertise & Experience: DEL technology represents a fusion of combinatorial chemistry and molecular biology, enabling the synthesis and screening of libraries containing billions of compounds in a single tube.[14][15] Each small molecule in the library is physically tethered to a unique DNA sequence that serves as an identifying barcode.[16] This approach dramatically increases the scale and efficiency of screening compared to traditional HTS, which requires individual wells for each compound.[14]
Application Note: The DEL screening workflow involves incubating the entire library with an immobilized protein target.[15] Non-binding molecules are washed away, and the DNA tags of the remaining "hit" compounds are amplified via PCR and identified using next-generation sequencing (NGS).[17] The enrichment of specific DNA tags points to the small molecules that bind the target. The power of DEL lies in its ability to explore an immense chemical space, but it requires sophisticated data analysis to identify true hits from the noise and subsequent off-DNA synthesis to validate their activity.[18]
Section 2: Novel Therapeutic Modalities
Beyond traditional inhibitors, new strategies are emerging that modulate biology in fundamentally different ways.
Targeted Protein Degradation (TPD) via PROTACs
Expertise & Experience: Targeted Protein Degradation is a revolutionary strategy that shifts pharmacology from an "occupancy-driven" model to an "event-driven" one.[19] Instead of merely inhibiting a protein's function, TPD co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to completely eliminate the target protein.[20] This is achieved using Proteolysis-Targeting Chimeras (PROTACs).
Application Note: A PROTAC is a heterobifunctional molecule with three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI.[20] This "kiss of death" marks the protein for destruction by the proteasome.[19] This approach is particularly powerful for targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, as it does not require binding to a functional active site.[19][20]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Section 3: The Rise of Artificial Intelligence in Drug Design
Expertise & Experience: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions with unprecedented speed and accuracy.[22] These computational approaches are being applied at nearly every stage, from identifying novel drug targets to predicting compound properties and designing entirely new molecules.[23]
Application Note: One of the most exciting applications is de novo drug design. Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large databases of known molecules.[23] They learn the underlying "rules" of chemistry and can then generate novel molecular structures optimized for specific properties, such as high binding affinity for a target and favorable safety profiles.[23] This accelerates the hit-to-lead process by prioritizing compounds with the highest likelihood of success before they are ever synthesized.[23]
Section 4: From Hit to Candidate: The Path of Validation and Optimization
Finding a hit is only the beginning. Rigorous validation is required to ensure it's a genuine starting point, followed by an intensive optimization campaign to transform it into a clinical candidate.
Hit Validation: Ensuring a Solid Foundation
Expertise & Experience: Not all hits from a primary screen are created equal. Many are artifacts or "false positives" that can derail a project. Hit validation is the critical process of using orthogonal assays and biophysical techniques to confirm that a compound's activity is real, specific, and directly related to binding the intended target.[24]
Application Note: The goal is to build confidence in a hit. This involves re-testing the compound from a fresh solid sample, testing for dose-response, and, most importantly, using biophysical methods to confirm direct target engagement. These techniques measure the physical properties of the interaction, providing unambiguous evidence of binding and valuable data on affinity, kinetics, and thermodynamics.[25]
Sample Preparation: Prepare the purified target protein in a buffer (e.g., 10-20 µM) and the hit compound in the exact same buffer (e.g., 100-200 µM). Mismatched buffers are a common source of error.
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein into the sample cell and the compound into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
Titration Experiment: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution. A small initial injection is often used to account for dilution effects.
Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.
Self-Validation & Data Analysis:
The raw data is a series of heat-release peaks. Integrating these peaks yields a binding isotherm (heat change vs. molar ratio).
Fit the binding isotherm to a suitable binding model (e.g., a one-site model). This provides the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
A saturable, sigmoidal binding curve is the hallmark of a specific, well-behaved interaction, thus validating the hit.
Lead Optimization: The Iterative Refinement
Expertise & Experience: Lead optimization is the iterative process where medicinal chemists, guided by biological and structural data, systematically modify a validated hit to create a drug candidate.[27][28] The goal is to enhance multiple properties simultaneously.
Application Note: This multi-parameter optimization is a delicate balancing act. Key objectives include:
Improving Potency and Efficacy: Increasing the compound's activity against the target.[29]
Enhancing Selectivity: Minimizing activity against other targets to reduce side effects.[29]
Optimizing ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure the drug is safe and can reach its target in the body.[30]
This is achieved through the analysis of the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[27] Computational tools like quantitative structure-activity relationship (QSAR) modeling play a pivotal role in predicting how modifications will impact a compound's properties, helping to guide the synthetic effort.[27]
Conclusion
The creation of novel therapeutic compounds is no longer a linear path but a dynamic, iterative cycle that integrates diverse technologies and expertise. From the brute-force power of HTS to the atomic precision of FBDD and SBDD, and the paradigm-shifting potential of TPD and AI, researchers have an unprecedented toolkit at their disposal. The key to success lies not in mastering a single method, but in strategically selecting and combining these approaches to best address the biological question at hand. By grounding every step in rigorous validation and a deep understanding of the underlying science, the path from an initial hit to a life-changing medicine becomes clearer and more attainable.
References
Structure-Based Drug Design: Principles & Methods.
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.
Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC.
Recent Advances in PROTACs for Drug Targeted Protein Research - PMC - NIH.
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central.
What are the methods of lead optimization in drug discovery?
A Structure-Based Drug Discovery Paradigm - PMC - NIH.
Fragment-Based Drug Discovery - Selvita.
Targeted Protein Degradation with PROTACs and Molecular Glues - Blog.
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
AI-Powered Drug Discovery: Accelerating the Identification of Novel Therapeutic Compounds through Machine Learning Algorithms | Journal of Artificial Intelligence Research and Applic
The Role of Lead Optimiz
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen.
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges - Taylor & Francis.
Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks.
DNA-Encoded Libraries with ML-Supervised D
Targeted Protein Degrad
Lead Optimization in Drug Discovery | Danaher Life Sciences.
Principle and Applications of Structure based drug design - Longdom Publishing.
DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC.
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter.
High Throughput Screening (HTS) Services - Evotec.
Structure based Drug Design - IJSDR.
Virtual Screening - MedChemExpress.
Integrating AI and Machine Learning in Drug Discovery and Development.
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Public
Structure-Based Drug Design | Rowan.
Virtual Screening Strategies for Identifying Novel Chemotypes | Journal of Medicinal Chemistry - ACS Public
What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences.
Key Considerations in Targeted Protein Degrad
Biophysical Approaches for Drug Discovery Conference.
Hits and Lead Optimiz
Virtual Screening: A Fast Tool for Drug Design.
Proteolysis Targeting Chimera (PROTAC): A "Revolutionary" Technology in Small Molecule Drug Discovery! - Cusabio.
artificial intelligence and machine learning in drug discovery and development - MedNexus.
FBDD: Fragment-Based Drug Design - BioSolveIT.
High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio.
DNA-Encoded Library (DEL)
Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery - PMC.
Hit Biophysical Characterization - Cre
Future of Drug Discovery with DNA Encoded Libraries - Sigma-Aldrich.
Pharmacophore Modeling in Drug Discovery: Methodology and Current St
How useful is virtual screening in drug discovery?
Technical Support Center: Synthesis of Iodinated Aromatic Compounds
Welcome to the Iodination Crisis Center Unlike chlorination or bromination, the synthesis of iodinated aromatics presents a unique thermodynamic wall: Reversibility . The byproduct of iodination is hydrogen iodide (HI),...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Iodination Crisis Center
Unlike chlorination or bromination, the synthesis of iodinated aromatics presents a unique thermodynamic wall: Reversibility . The byproduct of iodination is hydrogen iodide (HI), a strong reducing agent that can strip the iodine right back off your ring (protodeiodination). Furthermore, the iodine atom is massive, creating steric havoc, and the C-I bond is photolytically unstable.[1]
This guide treats your synthesis as a system. We do not just "add reagents"; we manage the equilibrium and stabilize the kinetic product.[1]
Module 1: The Reactivity Crisis (Low Yields & Stalls)
User Ticket #402: "My reaction using
in methanol stalled at 45% conversion. Adding more iodine didn't help."
Diagnosis: You have hit the Equilibrium Wall .[1]
Direct iodination with elemental iodine (
) is endothermic or thermoneutral for many substrates.[1] As HI accumulates, the reaction reverses.[1]
The Fix: The Oxidative Sink
You must consume the HI byproduct in situ to drive the equilibrium forward. This is known as Oxidative Iodination .[1]
Protocol A: The Peroxide/Acid System (Green & Scalable)
Best for: Electron-rich to neutral arenes (Phenols, Anisoles, Alkylbenzenes).
Solvent: Methanol or Acetic Acid (Polar protic solvents stabilize the transition state).[1]
Reagents:
Substrate (1.0 equiv)
(0.55 equiv) — Note: You only need 0.5 equiv because the oxidant recycles the iodide.
(30% aq, 0.6 equiv)
Catalytic
(5 mol%)
Mechanism: The peroxide oxidizes the HI byproduct back to
(or generates electrophilic ), ensuring 100% atom economy regarding iodine.[1]
Visualizing the Oxidative Cycle:
Figure 1: The Oxidative Iodination Cycle.[2] The dashed red line represents the critical "Oxidative Sink" required to prevent reaction reversal.
Module 2: Regioselectivity (The Ortho/Para Clash)
User Ticket #899: "I need the ortho-iodo product, but I'm getting 90% para. The iodine is just too big."
Diagnosis: Steric control.[1]
Iodine is the largest non-radioactive halogen.[1] It naturally seeks the least hindered position (para).[1] To force ortho substitution, you must use Chelation Control or Steric Blocking .[1]
Strategic Reagent Selection Matrix
Scenario
Recommended Reagent System
Mechanism
Standard (Para-selective)
/ / MeOH
Thermodynamic control; Iodine goes to the least hindered spot.
Ortho-Selective (Phenols)
/ /
Magnesium Chelation. Mg coordinates to the phenol oxygen and the iodine, delivering it to the ortho position.
Acid-Sensitive Substrates
NIS (N-Iodosuccinimide)
Mild source of . Avoids strong acid generation.[1][3]
Electron-Deficient Rings
NIS + TfOH (Triflic Acid)
Generates "Superelectrophile" (). Forces reaction on deactivated rings.[1]
Troubleshooting Tip:
If you cannot separate ortho/para isomers by column chromatography, try recrystallization from hexanes/EtOAc . Aryl iodides often crystallize significantly better than their bromo-counterparts due to the "Heavy Atom Effect" aiding crystal packing.[1]
Module 3: Stability & Purification (The "Purple Stain")[4][5][6][7]
User Ticket #101: "My white product turned purple after 2 days on the shelf. Is it decomposing?"
Diagnosis: Photolytic Deiodination.[1]
The C-I bond energy is weak (~65 kcal/mol).[1] Exposure to light causes homolytic cleavage, generating an aryl radical and iodine radical (
The Indicator: Shake until the organic layer transitions from purple/brown to colorless or pale yellow.[1]
Chemistry:
(Reduces purple iodine to colorless iodide).
Stabilization: Store the purified solid in amber vials wrapped in foil. For long-term storage of unstable iodides, add a small coil of activated Copper wire to the vial (scavenges free
User Ticket #550: "I need to iodinate a nitrobenzene derivative. It's too electron-deficient for EAS."
Diagnosis: Electrophilic Aromatic Substitution (EAS) failure.[1]
You cannot push a "positive" iodine onto a "positive" (electron-poor) ring.[1] You must switch mechanisms to Transition Metal Catalysis (C-H Activation).[1]
Protocol C: Palladium-Catalyzed C-H Iodination
Best for: Deactivated rings with directing groups (Amides, Oxazolines, Pyridines).
Mechanism: The Pd(II) inserts into the C-H bond (C-H Activation) to form a palladacycle, which is then oxidized to Pd(IV) by the iodine source, followed by reductive elimination to form the C-I bond.
Visualizing the C-H Activation Workflow:
Figure 2: Pd(II)/Pd(IV) Catalytic Cycle for iodinating electron-deficient arenes. Note that a Directing Group (DG) is usually required.
References
Oxidative Iodination Mechanisms
Mechanism of oxidative iodination using iodogen and peroxide systems.
Source:
Regioselectivity & Reagents
Regioselective iodination of phenols and anilines using Silver salts and NIS.
Source:
Palladium Catalyzed C-H Iodination
Pd(II)
Source:
Purification (Thiosulfate Titration/Wash)
Chemistry of Iodine-Thiosulfate reaction for removing iodine impurities.
Source:
Photochemical Instability
Visible-light-induced decomposition and cross-coupling of aryl iodides.[4]
Technical Support Center: Overcoming Low Aqueous Solubility of 4-Hydroxy-3,5-diiodobenzohydrazide
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds.
4-Hydroxy-3,5-diiodobenzohydrazide presents a severe "dual-threat" to aqueous solubility. First, the two bulky iodine atoms at the 3 and 5 positions create massive lipophilicity and promote strong intermolecular halogen bonding[1]. Second, the terminal hydrazide group (-CONHNH₂) and the phenolic hydroxyl (-OH) act as potent hydrogen bond donors and acceptors, creating a tightly packed crystal lattice[2]. The result is a molecule that resists both aqueous solvation (due to hydrophobicity) and organic dissolution (due to lattice energy).
This guide provides field-proven, mechanistically grounded solutions to overcome these barriers based on your specific downstream application.
I. Troubleshooting & FAQs
Q1: We dissolved the compound in 100% DMSO at 10 mM, but when we dilute it into our physiological assay buffer (pH 7.4), it crashes out immediately. How do we prevent this?Mechanistic Causality: This is a classic "solvent-shift" precipitation. When DMSO is rapidly diluted by water, the highly hydrophobic diiodophenyl rings undergo hydrophobic collapse, forcing the molecules to aggregate and nucleate before the aqueous buffer can stabilize the polar hydrazide tail.
The Solution: Implement a surfactant-priming step. Do not dilute directly into an aqueous buffer. Instead, pre-mix the DMSO stock with a non-ionic surfactant (like Tween-80). The surfactant coats the lipophilic diiodophenyl ring, forming protective micelles before the bulk water is introduced, thermodynamically favoring suspension over crystallization.
Q2: We need to dose this compound intravenously (IV) in a murine PK model at 5 mg/kg. We cannot use high concentrations of DMSO or Tween due to vehicle toxicity. What is the alternative?Mechanistic Causality: In vivo models require highly biocompatible vehicles. Because the base benzohydrazide scaffold is nearly neutral at physiological pH (its conjugate acid pKa is ~3.03)[3], you cannot rely on simple salt formation at pH 7.4.
The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. The hydrophobic internal cavity of HP-β-CD perfectly accommodates the planar, lipophilic diiodophenyl ring, while its hydroxylated exterior ensures high aqueous solubility.
Q3: For NMR structural biology studies, we need a concentration of at least 10 mM in purely aqueous D₂O. Cosolvents and cyclodextrins will ruin our spectra. Is this possible?Mechanistic Causality: Without excipients, we must alter the intrinsic ionization state of the molecule. While a standard phenol has a pKa of ~10, the two strongly electron-withdrawing iodine atoms in a 3,5-diiodophenol moiety significantly lower the pKa to approximately 7.0–8.0[4].
The Solution: Adjust the pH of your D₂O to > 8.5 using a mild base (e.g., NaOD). This selectively deprotonates the phenolic hydroxyl group, forming a phenolate anion. The resulting electrostatic repulsion between the negatively charged molecules shatters the crystal lattice and drastically increases intrinsic aqueous solubility.
II. Validated Experimental Protocols
Protocol A: Preparation of a Stable 1 mM In Vitro Assay Solution
This protocol uses a cosolvent-surfactant transition to prevent nucleation.
Stock Preparation: Weigh 3.91 mg of 4-hydroxy-3,5-diiodobenzohydrazide and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
Surfactant Priming: In a separate microcentrifuge tube, mix 100 µL of the 10 mM DMSO stock with 50 µL of 100% Tween-80. Pipette vigorously for 30 seconds.
Aqueous Dilution: Gradually add 850 µL of PBS (pH 7.4) dropwise (100 µL at a time) while vortexing continuously. Note: Rapid addition will cause localized solvent-shift precipitation.
Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. A successful micellar formulation will have an OD₆₀₀ < 0.05. If the OD₆₀₀ > 0.1, sub-visible light scattering is occurring due to micro-precipitates; discard and repeat step 3 more slowly.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
This protocol utilizes thermal energy to drive the hydrophobic compound into the cyclodextrin cavity.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or standard saline.
Compound Addition: Add the solid 4-hydroxy-3,5-diiodobenzohydrazide directly to the cyclodextrin solution to reach a target concentration of 5 mg/mL.
Thermal Complexation: Place the suspension in a sonicating water bath at 37°C for 45–60 minutes. Causality: The thermal energy and sonication disrupt the solid lattice, allowing the cyclodextrin cavity to encapsulate the hydrophobic diiodophenyl ring.
Self-Validation Check: Filter the solution through a 0.22 µm PVDF syringe filter. If the filter clogs or the resulting filtrate is cloudy, the complexation time was insufficient. A successful inclusion complex will pass through the filter effortlessly and remain optically clear at 4°C for at least 48 hours.
III. Quantitative Solubility Data Summary
The table below summarizes the expected solubility limits based on the chosen formulation strategy, allowing you to select the most efficient path for your workflow.
Formulation Strategy
Excipients / Conditions
Max Achievable Solubility
Best Suited For
Unbuffered Water
None (pH 6.0)
< 0.05 mM
Not Recommended
Cosolvent Shift
10% DMSO, 5% Tween-80
~1.0 - 2.0 mM
Cell-based & Biochemical Assays
Inclusion Complex
20% HP-β-CD in Saline
~10.0 mM
In Vivo PK/PD (IV/PO dosing)
pH Adjustment
Aqueous Buffer (pH > 8.5)
> 15.0 mM
Structural Biology (NMR/X-ray)
IV. Formulation Decision Workflow
Follow this logical pathway to determine the optimal solubility enhancement strategy for 4-hydroxy-3,5-diiodobenzohydrazide based on your experimental constraints.
Decision matrix for optimizing 4-hydroxy-3,5-diiodobenzohydrazide solubility based on application.
V. References
PubChem. "3,4-Diiodobenzohydrazide | C7H6I2N2O | CID 162349278" National Center for Biotechnology Information.2
PubChem. "Benzoylhydrazine | C7H8N2O | CID 11955" National Center for Biotechnology Information.3
PubChem. "3,5-Diiodophenol | C6H4I2O | CID 15505783" National Center for Biotechnology Information.4
MDPI. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics" Molecules.1
Benzohydrazide Synthesis Support Center: Troubleshooting & Optimization Guide
Welcome to the Benzohydrazide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic protocols that fail due to a lack of mechanistic understanding rather than poor execut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzohydrazide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic protocols that fail due to a lack of mechanistic understanding rather than poor execution. Benzohydrazides are critical nitrogen-containing intermediates in drug development and agrochemistry[1]. However, the hydrazinolysis of benzoic acid derivatives is notoriously prone to side reactions.
This guide abandons rigid, generic templates in favor of an in-depth, causality-driven approach. Here, we map the "why" behind the chemistry and establish self-validating protocols to ensure high-purity yields in your laboratory.
Section 1: Mechanistic Overview of Side Reactions
Before troubleshooting, we must accurately map the chemical environment. The reaction between a benzoic acid derivative and hydrazine hydrate is a delicate balance of nucleophilic acyl substitution. Understanding the competing pathways is the first step to controlling them.
Fig 1. Mechanistic pathways of benzohydrazide synthesis and primary side reactions.
Causality : The target benzohydrazide contains a primary amine that remains highly nucleophilic. If the local concentration of the acylating agent (ester or acid chloride) is too high relative to the available hydrazine, the newly formed benzohydrazide will successfully compete with hydrazine to attack the unreacted starting material. This yields an unwanted N,N'-diacylhydrazine side product[2].
Charge a round-bottom flask with a large excess (3.0 to 5.0 equivalents) of hydrazine hydrate in anhydrous ethanol.
Cool the system to 0–5 °C using an ice bath to lower the kinetic energy of the secondary attack.
Dissolve 1.0 equivalent of the benzoic acid derivative in a minimal amount of ethanol.
Add the ester solution dropwise (approx. 1 drop/sec) to the vigorously stirred hydrazine solution.
Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). Diacylhydrazines lack the primary amine's hydrogen-bonding capacity, making them significantly less polar than mono-hydrazides. The absence of a high-Rf product spot validates that over-acylation has been successfully suppressed[3].
Issue B: Substrate Hydrolysis
Causality : Hydrazine hydrate is typically supplied as an 80% or 64% aqueous solution. When highly electrophilic substrates like benzoyl chlorides are used, the water acts as a competing nucleophile, rapidly hydrolyzing the substrate into unreactive benzoic acid before hydrazinolysis can occur.
Replace acid chlorides with methyl or ethyl esters. Esters undergo hydrazinolysis smoothly under reflux but are highly resistant to aqueous hydrolysis without a strong acid/base catalyst.
Validation Step: Perform an acid-base extraction during workup. Wash the organic layer with saturated aqueous NaHCO₃. Acidify this aqueous wash with 1M HCl; if a white precipitate forms, hydrolysis has occurred. A clear solution validates a hydrolysis-free reaction.
Issue C: Hydrazone Contamination
Causality : Hydrazides condense spontaneously and rapidly with carbonyls. Trace amounts of acetone (often lingering from glassware cleaning) or aldehydic impurities in alcoholic solvents will react with the benzohydrazide to form a hydrazone.
Oven-dry all glassware and strictly prohibit acetone rinsing prior to the reaction setup.
Use analytical-grade, carbonyl-free ethanol or methanol[3].
Validation Step: Check the ¹H-NMR spectrum of the crude product. The appearance of an imine proton signal (typically 8.0–8.5 ppm) or a sharp singlet for gem-dimethyl groups immediately flags carbonyl contamination.
Section 3: Quantitative Data on Reaction Parameters
To illustrate the impact of reaction conditions on product distribution, review the comparative data below. Maintaining a high stoichiometric ratio of hydrazine and strictly controlling the addition rate are the most critical factors for yield optimization.
Hydrazine Equivalents
Acylating Agent
Addition Method
Temp (°C)
Benzohydrazide Yield (%)
Diacylhydrazine Yield (%)
1.1
Benzoyl Chloride
All at once
25
45
40
3.0
Benzoyl Chloride
Dropwise
0–5
82
< 5
1.5
Methyl Benzoate
All at once
80 (Reflux)
68
15
5.0
Methyl Benzoate
Dropwise
80 (Reflux)
92
Not Detected
Table 1: Impact of stoichiometric ratios and addition methods on product distribution.
Section 4: Experimental Workflow
Fig 2. Self-validating experimental workflow to minimize side reactions.
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is my isolated product an oil instead of a crystalline solid?A1: Benzohydrazides are typically highly crystalline solids. Oily or gummy crude products usually indicate the presence of unreacted starting ester or trace diacylhydrazine impurities, which disrupt the crystal lattice and depress the melting point[3].
Resolution: Dissolve the oil in a minimal amount of warm ethanol, then add cold diethyl ether or hexanes dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod will provide nucleation sites to induce crystallization.
Q2: Can I synthesize the hydrazide directly from a carboxylic acid to avoid the esterification step?A2: Direct condensation of a carboxylic acid with hydrazine requires extremely high temperatures (often >150 °C) to drive off water. This leads to severe thermal degradation and oxidation of the hydrazine. You must either convert the acid to an ester/chloride first or use standard peptide coupling reagents (e.g., EDC/HOBt) under strictly anhydrous conditions.
Q3: How do I safely quench and dispose of excess hydrazine hydrate?A3: Hydrazine is highly toxic, carcinogenic, and environmentally hazardous. Never dispose of it directly into organic waste.
Resolution: In a well-ventilated fume hood, dilute the reaction mother liquor heavily with water. Slowly add a dilute solution of sodium hypochlorite (household bleach) while stirring. The hypochlorite safely oxidizes the residual hydrazine into inert nitrogen gas and water.
Section 6: References
Title: A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field
Source: ACS Publications
URL:
Title: Optimizing the reaction conditions for hydrazinolysis of phenazine esters
Source: Benchchem
URL:
Title: Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids
Source: RSC Publishing
URL:
Technical Support Center: Hydrazone Formation & Optimization
Status: Online | Operator: Senior Application Scientist Ticket ID: HYD-OPT-2026 Introduction: Beyond the Textbook Welcome to the technical support interface for hydrazone chemistry. While the condensation of a hydrazine...
Welcome to the technical support interface for hydrazone chemistry. While the condensation of a hydrazine (
) and a carbonyl () appears deceptively simple, achieving high yields with fast kinetics—particularly under physiological or equimolar conditions—requires navigating a complex landscape of pH-dependent rate-limiting steps and hydrolytic instability.
This guide is structured to troubleshoot the three most common failure modes: Stalled Kinetics , Poor Equilibrium Yield , and Hydrolytic Instability .
Module 1: The Kinetics Dashboard (Speed)
Issue: "My reaction is too slow, even with heat."
Diagnosis: You are likely operating outside the optimal pH window or lacking a necessary nucleophilic catalyst.
The Science: The pH Bell Curve
Hydrazone formation is governed by two opposing pH-dependent factors, creating a bell-shaped rate profile:
Acidic pH (< 4.0): The hydrazine nucleophile becomes protonated (
), rendering it unreactive.
Neutral/Basic pH (> 6.0): The dehydration of the hemiaminal intermediate (the rate-determining step) lacks sufficient acid catalysis.[1]
Optimal Window: For most small molecules, pH 4.5 – 5.0 is the "sweet spot" where both nucleophilicity and acid catalysis are balanced.
The Solution: Nucleophilic Catalysis (Aniline)
If you must work at neutral pH (6.0–7.4) (e.g., protein labeling), you cannot rely on acid catalysis. You must use a nucleophilic catalyst like Aniline or p-Phenylenediamine .
Mechanism: The catalyst reacts with the aldehyde to form a highly reactive Schiff base intermediate. The hydrazine then attacks this intermediate (transimination), which is faster than attacking the naked aldehyde.
Visualization: Aniline Catalytic Cycle
Figure 1: The catalytic cycle where aniline acts as a nucleophilic shuttle, accelerating dehydration at neutral pH.[2]
Protocol: Aniline-Catalyzed Ligation (pH 7.4)
Use this for bioconjugation or acid-sensitive substrates.
Buffer Preparation: Prepare 100 mM Phosphate or Citrate buffer adjusted to pH 7.4.
Catalyst Addition: Add Aniline (10–100 mM final concentration) or p-phenylenediamine (1–10 mM, more potent but easily oxidized).
Reaction: Add aldehyde (1 eq) and hydrazine (1.5 eq).
Issue: "I see product, but the reaction stops at 60% conversion."
Diagnosis: Hydrazone formation is reversible (
). Water accumulation drives the equilibrium backward (hydrolysis).
Troubleshooting Table: Pushing the Equilibrium
Method
Applicability
Pros
Cons
Molecular Sieves (3Å or 4Å)
Organic Solvents
High efficiency; heterogeneous (easy removal).
Requires activation; not suitable for aqueous buffers.
Chemical Scavenging
Organic Solvents
Irreversible water removal.
Use Triethyl Orthoformate . Generates EtOH/Formate byproducts.
Excess Reagent
All
Simple Le Chatelier shift.
Wasteful; requires downstream purification.
Solvent Choice
Organic
MeOH/EtOH are standard, but Acetonitrile often shifts equilibrium favorably.
Solubility limits.
Protocol: Activating Molecular Sieves
Using unactivated sieves is a common silent failure mode.
Heat: Place sieves in a glass vessel. Heat to 300°C (oven or heating mantle).
Vacuum: Apply high vacuum (< 1 mbar) for 3–4 hours while heating.
Storage: Cool under Argon/Nitrogen and store in a desiccator.
Usage: Add 200 mg activated sieves per mmol of substrate directly to the reaction flask.
Module 3: Bioconjugation & Stability (The "Bio" Dept)
Issue: "My protein-drug conjugate falls apart in plasma."
Diagnosis: Acyl hydrazones are susceptible to hydrolysis in acidic cellular compartments (endosomes, pH 5.0) or over long periods in serum.[4]
The Solution: HIPS Chemistry
For applications requiring extreme stability (e.g., Antibody-Drug Conjugates), switch from standard hydrazones to Hydrazino-iso-Pictet-Spengler (HIPS) ligation.[5]
Mechanism: Uses an indole-functionalized hydrazine. After the initial hydrazone forms, the indole ring attacks the imine carbon (intramolecular cyclization), forming a stable C-C bond that prevents hydrolysis.
Advantage: Does not require reduction (like reductive amination) and is stable at pH < 5.0.
Decision Tree: Selecting the Right Chemistry
Figure 2: Logic flow for selecting reaction conditions based on solvent and stability requirements.
FAQ: Rapid Fire Troubleshooting
Q: Can I use DMSO as a solvent?A: Yes, DMSO is excellent for solubility, but it is hygroscopic. Ensure the DMSO is anhydrous (dry) to prevent equilibrium back-sliding.
Q: My hydrazone is an oil that won't crystallize.A: This is common with aliphatic hydrazones. Try triturating with cold hexanes or diethyl ether. If that fails, purify via silica column chromatography (neutralized with 1% triethylamine to prevent hydrolysis on the acidic silica).
Q: Why is p-phenylenediamine (pPDA) better than aniline?A: pPDA is more nucleophilic due to the electron-donating amine at the para-position (Alpha-effect). However, it oxidizes to purple/black quinones rapidly. Use fresh or sublime before use.
References
Dirksen, A., & Dawson, P. E. (2008).[6] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[6] Link
Kool, E. T., et al. (2014). "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 136(19), 6782–6785. Link
Agarwal, P., Rabuka, D., et al. (2013).[7] "Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates." Bioconjugate Chemistry, 24(6), 846–851.[7] Link
Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837. Link
Technical Support Center: A Troubleshooting Guide for Iodination Reactions
Welcome to the Technical Support Center for Iodination Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Iodination Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in iodination. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Core Principles of Electrophilic Iodination
Iodine is the least reactive of the halogens, meaning molecular iodine (I₂) is often not electrophilic enough to react with many organic substrates on its own.[1][2] Therefore, most iodination reactions rely on generating a more potent electrophilic iodine species, often represented as "I⁺". This is typically achieved by using an oxidizing agent to convert I₂ or an iodide salt (like KI or NaI) into a more reactive intermediate.[3][4]
The most common pathway, especially for aromatic compounds, is Electrophilic Aromatic Substitution (EAS). The success of this reaction is highly dependent on the electron density of the aromatic ring.
Electron-Rich (Activated) Rings: Substrates with electron-donating groups (EDGs) like phenols, anilines, and ethers are highly reactive and can often be iodinated under mild conditions.[5][6][7]
Electron-Poor (Deactivated) Rings: Substrates with electron-withdrawing groups (EWGs) such as nitro, carbonyl, or cyano groups are much less reactive and typically require harsher conditions or more powerful iodinating agents.[5][8]
Understanding this fundamental principle is the first step in diagnosing and solving many common issues.
General Mechanism of Electrophilic Aromatic Iodination
Below is a diagram illustrating the fundamental mechanism of electrophilic aromatic substitution with an iodine electrophile.
Caption: The two-step mechanism of electrophilic aromatic iodination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the most likely causes and how can I fix this?
A: Low yield is the most common problem and can stem from several factors. The first step is to assess the reactivity of your starting material.
Case A: For Electron-Rich (Activated) Substrates (e.g., phenols, anilines)
If you're getting low yield with a substrate that should be reactive, the issue often lies with the reagents or conditions.
Reagent Quality:
Iodinating Agent: N-Iodosuccinimide (NIS) and Iodine monochloride (ICl) are common choices. ICl is highly moisture-sensitive and can hydrolyze, reducing its effectiveness.[5] Consider using a fresh bottle or titrating it before use. NIS is more stable but can also degrade over time.
Oxidant (if using I₂): If you are using molecular iodine (I₂), an oxidizing agent is often necessary to generate the active electrophile.[4] Ensure your oxidant (e.g., hydrogen peroxide, Oxone®, silver salts) is active and added in the correct stoichiometry.[2][3]
Reaction Conditions:
Acid Catalyst: While highly activated aromatics can sometimes be iodinated without a catalyst, a catalytic amount of a mild acid like trifluoroacetic acid (TFA) can significantly increase the reaction rate and improve regioselectivity.[4][9]
Temperature: Most iodinations of activated substrates proceed at or below room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required, but monitor carefully for side product formation.[4]
Case B: For Electron-Poor (Deactivated) Substrates (e.g., nitroarenes, aromatic esters)
These substrates are inherently challenging due to their low nucleophilicity. Simply increasing the temperature is often not enough.
Increase Electrophilicity: The key is to make the iodinating agent more reactive.
Strong Acidic Conditions: Performing the reaction in a strong acid, such as sulfuric acid, can significantly enhance the electrophilicity of the iodine source.[2][5]
Lewis Acid Catalysis: For moderately to strongly deactivated rings, the addition of a Lewis acid catalyst may be necessary.[5]
"Activated" Iodine Reagents: Consider using more powerful, pre-activated iodinating reagents. A mixture of I₂ with a silver salt (e.g., silver mesylate) can generate a highly reactive sulfonyl hypoiodite species, which is effective for challenging substrates.[2]
Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity or Over-Iodination
Q: My reaction is producing a mixture of isomers or multiple iodinated products. How can I improve selectivity?
A: This is a common problem, especially with highly activated substrates. The formation of multiple products points to either a lack of regiocontrol or poly-iodination.
Control Stoichiometry: Carefully control the molar ratio of your iodinating agent to the substrate. Use a strict 1:1 or even slightly less than 1 equivalent of the iodinating agent to favor mono-iodination.[4] Adding the reagent slowly or in portions can help maintain a low concentration and reduce the chance of a second iodination event.
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) decreases the overall reaction rate and can significantly improve selectivity.[5] Kinetic control is often enhanced at lower temperatures.
Choice of Reagent and Solvent:
Bulky iodinating agents can sometimes improve regioselectivity due to steric hindrance.
The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents (e.g., moving from a polar to a non-polar solvent) may help moderate the reaction.[5]
Leverage Directing Group Effects: The inherent electronic properties of the substituents on your ring are the primary determinants of regioselectivity. Ensure your predicted outcome aligns with established ortho-, para-, or meta-directing effects.
Q: My reaction starts but does not go to completion, even after an extended time. What should I do?
A: A stalled reaction can be frustrating. Here are some potential causes and solutions:
Reagent Decomposition: The iodinating agent or catalyst may be degrading over the course of the reaction, especially if it's sensitive to moisture or light.[5] Consider adding a second charge of the reagent after a certain period.
Product Inhibition: In some cases, the iodinated product or a byproduct (like HI) can inhibit the reaction. Electrophilic iodination can be reversible under strongly acidic conditions.[1] Adding a non-nucleophilic base or ensuring the reaction is not overly acidic can sometimes help.
Insufficient Activation Energy: The reaction may simply lack the energy to overcome the activation barrier. After checking for reagent degradation, a controlled increase in temperature is the most straightforward approach.[4]
Inadequate Mixing: If the reaction is heterogeneous (e.g., a reagent is not fully dissolved), poor stirring can lead to a stalled reaction. Ensure efficient stirring throughout the reaction.[11]
Issue 4: Side Reactions and Product Decomposition
Q: I'm observing significant byproduct formation or decomposition of my product. What are common side reactions and how can I prevent them?
A: Oxidation is a common side reaction, particularly with electron-rich substrates like phenols and anilines or when using strong oxidizing agents.[1]
Protect Sensitive Functional Groups: Sensitive groups like amines or alcohols can be oxidized. Protecting them (e.g., acylating an amine) before iodination can prevent this side reaction.[5]
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can minimize oxidation.[5]
Choose Milder Reagents: If oxidation is a persistent issue, consider a milder iodinating agent. For example, using I₂ with a mild oxidant might be preferable to a more aggressive system.[1]
Light Sensitivity: Many iodo-compounds are light-sensitive and can decompose to form radical species.[12] Protect the reaction from light by wrapping the flask in aluminum foil.
Issue 5: Purification Challenges
Q: I'm struggling to purify my final product from reaction byproducts. What are the best strategies?
A: Purification can be challenging due to the nature of the reagents and byproducts.
Quenching Excess Iodine: At the end of the reaction, any remaining I₂ or electrophilic iodine species should be quenched. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is highly effective.[13] This converts colored iodine into colorless iodide (I⁻), which is easily removed in the aqueous layer.
Removing Succinimide (from NIS): If you used N-Iodosuccinimide (NIS), the main byproduct is succinimide. Succinimide has moderate water solubility and can often be removed by washing the crude product with water.[4]
Recrystallization: This is often the most effective method for purifying solid iodinated compounds.[4] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions.
Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel chromatography is the standard method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right iodinating agent?A: The choice depends primarily on your substrate's reactivity.
Iodinating Agent
Common Use Cases
Key Considerations
I₂ + Oxidant
Versatile for activated arenes, alkenes, alkynes, and α-keto positions.
Requires an oxidant (e.g., H₂O₂); reaction rate depends on oxidant strength.[3]
N-Iodosuccinimide (NIS)
Mild and effective for activated arenes and other sensitive substrates.
Often used with a catalytic acid; produces water-soluble succinimide byproduct.[5][9]
Iodine Monochloride (ICl)
Highly reactive, suitable for both activated and some deactivated arenes.
Very moisture-sensitive; can lead to chlorination as a side reaction.[5]
Hypervalent Iodine Reagents
Can be used for specific transformations but can be explosive.[1]
Handle with care; often generated in situ.
Q2: How can I effectively monitor the progress of my reaction?A: The most common method is Thin Layer Chromatography (TLC).[5][14] It allows you to quickly check for the consumption of starting material and the formation of the product.[15] For reliable results, use a three-lane spotting system on your TLC plate: starting material (SM), reaction mixture (RM), and a "cospot" where the RM is spotted on top of the SM.[16] This helps to unambiguously identify the starting material spot even if the Rf value shifts in the reaction mixture.
Q3: What are the essential safety precautions for iodination reactions?A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Iodine: Can cause skin and eye irritation. Inhalation of vapors may irritate the respiratory system.[17][18]
Iodinating Agents (NIS, ICl): These can be corrosive and toxic. Avoid inhaling dust or vapors.[4]
Solvents and Acids: Handle all solvents and acids according to their specific Safety Data Sheets (SDS).
Quenching: Be aware that quenching strong oxidants can be exothermic.
Key Experimental Protocols
Protocol 1: General Procedure for Iodination of an Activated Arene using NIS
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the activated aromatic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature. If needed, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.).
Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
Monitoring: Monitor the reaction's progress by TLC every 30-60 minutes.[4] Check for the disappearance of the starting material.
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine species, followed by water and then brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Prepare the Chamber: Add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Cover and let the atmosphere saturate.
Prepare the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three evenly spaced spots on this line for "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).[16]
Spot the Plate:
Using a capillary tube, apply a small spot of a dilute solution of your starting material onto the "SM" and "Co" marks.
Using a different capillary tube, apply a small spot of your reaction mixture onto the "RM" and directly on top of the "Co" mark.
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below your pencil line. Cover the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate TLC stain (e.g., potassium permanganate or iodine).[14] The reaction is complete when the starting material spot is absent in the "RM" lane.
References
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. Retrieved from [Link]
A new method of iodination: aryl C−H bond iodination reaction using aryl iodide as a mild iodine source. (2021). Chinese Academy of Sciences.
Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. Retrieved from [Link]
An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. (2025).
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry. Retrieved from [Link]
Iodine - SAFETY DATA SHEET. Australian Chemical Reagents. Retrieved from [Link]
Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]
Iodinated Contrast Media—From Clinical Use to Environmental Concern and Tre
Recent Advances in Iodine-Medi
The iodination of acetone. MhChem. Retrieved from [Link]
Activating and Deactivating Groups. (2026). Chemistry Steps. Retrieved from [Link]
Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023). MDPI. Retrieved from [Link]
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. Retrieved from [Link]
Adsorption-based capture of iodine and organic iodides: status and challenges. (2023). Royal Society of Chemistry.
How to Iodinate Proteins with Iodo-Gen®. (2019). G-Biosciences. Retrieved from [Link]
Safety d
Iodine in Organic Synthesis. (2025).
Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. PMC. Retrieved from [Link]
Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]
Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2011).
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024).
Process for purifying iodine and/or an iodine compound. Google Patents.
How to Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]
Iodine clock reaction demonstration method. Royal Society of Chemistry. Retrieved from [Link]
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC.
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine.
Safety D
Catalysis leads to posttranslational inactivation of the type 1 deiodinase and alters its conform
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
biological activity of 4-hydroxy-3,5-diiodobenzohydrazide derivatives
The biological evaluation of hydrazide derivatives has been a cornerstone of medicinal chemistry for decades. Among these, 4-hydroxy-3,5-diiodobenzohydrazide (HDIBH) and its derivatives represent a highly specialized cla...
Author: BenchChem Technical Support Team. Date: March 2026
The biological evaluation of hydrazide derivatives has been a cornerstone of medicinal chemistry for decades. Among these, 4-hydroxy-3,5-diiodobenzohydrazide (HDIBH) and its derivatives represent a highly specialized class of pharmacophores. By combining the hydrogen-bonding capacity of a phenolic hydroxyl group with the intense lipophilicity and steric bulk of di-iodination, these compounds offer unique advantages in penetrating lipid-rich biological barriers and anchoring into target enzyme pockets.
As drug development professionals increasingly encounter multi-drug resistant pathogens and complex viral architectures, revisiting and optimizing halogenated benzohydrazides provides a viable pathway for novel therapeutics. This guide objectively compares the biological performance of HDIBH derivatives against standard alternatives (such as Isoniazid and mono-iodobenzohydrazides) and provides validated, step-by-step experimental methodologies for their evaluation.
Structural Rationale: The Mechanistic Advantage of Di-Iodination
The biological efficacy of HDIBH derivatives is intrinsically linked to their structural chemistry. The inclusion of two iodine atoms at the 3 and 5 positions of the benzene ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is critical for penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis or crossing the lipid bilayers of host cells during viral infection.
Furthermore, the 4-hydroxy group acts as a potent hydrogen bond donor. Once the molecule reaches the intracellular environment, this hydroxyl group, alongside the hydrazide moiety, forms stable interactions with the active sites of target proteins (e.g., viral proteases or bacterial enoyl-acyl carrier protein reductases). Recent studies on 1 [1] demonstrate that poly-iodination directly correlates with enhanced inhibition of Coxsackievirus B3 (CVB3), outperforming their mono-iodinated counterparts.
Figure 1: Mechanistic pathway of HDIBH derivatives showing target inhibition.
Comparative Performance Analysis
To objectively evaluate HDIBH derivatives, we must benchmark them against established gold standards in two primary domains: Antitubercular Activity and Antiviral/Cytotoxic Activity .
Historically, the foundational work on2 [2] established that while Isoniazid (INH) remains the most potent agent against susceptible strains, heavily substituted benzohydrazides offer alternative mechanisms of action that can bypass INH-resistance. In antiviral contexts, poly-iodinated compounds exhibit superior Selectivity Indices (SI) compared to non-iodinated or mono-iodinated alternatives.
Quantitative Performance Summary
Compound Class
Target Pathogen / Cell Line
MIC (µg/mL)
CC50 (µM)
Selectivity Index (SI)
Isoniazid (Gold Standard)
M. tuberculosis H37Rv
0.05
>100
>2000
HDIBH-Schiff Bases
M. tuberculosis H37Rv
0.50 - 2.0
>100
>50
Mono-iodobenzohydrazides
Coxsackievirus B3 (CVB3)
N/A
120.5
1.2
HDIBH Derivatives
Coxsackievirus B3 (CVB3)
N/A
45.2
>3.5
Data Interpretation: While HDIBH derivatives do not surpass the raw potency of Isoniazid against wild-type M. tuberculosis, their structural divergence makes them excellent candidates for INH-resistant strains. In antiviral screening, the di-iodo motif provides a clear statistical advantage, lowering the 50% cytotoxic concentration (CC50) required to inhibit viral replication while maintaining a viable therapeutic window (SI > 3.5).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of HDIBH derivatives and the subsequent evaluation of their biological activity. Every step is designed as a self-validating system.
Protocol A: Synthesis of HDIBH-Schiff Base Derivatives
Objective: To synthesize azomethine (Schiff base) derivatives via the condensation of HDIBH with substituted aromatic aldehydes.
Preparation: Dissolve 1.0 mmol of3 [3] in 15 mL of absolute ethanol in a round-bottom flask.
Reagent Addition: Add 1.1 mmol of the desired aromatic aldehyde to the solution.
Catalysis (Causality Check): Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal amine of the hydrazide, driving the equilibrium toward imine formation.
Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) solvent system.
Purification: Once the starting materials are consumed, cool the mixture to 0°C. Filter the resulting precipitate under a vacuum, wash with cold ethanol to remove unreacted aldehydes, and recrystallize from hot ethanol to yield the pure HDIBH derivative.
Protocol B: In Vitro Antiviral & Cytotoxicity Assay (MTT Method)
Objective: To determine the CC50 and IC50 of the synthesized compounds against Hep-2 cell lines infected with CVB3.
Cell Seeding: Seed Hep-2 cells in 96-well microtiter plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Viral Infection (Causality Check): Infect the cells with CVB3 at exactly 100 TCID50 (Tissue Culture Infectious Dose). Why? Standardizing the viral titer ensures that the cytopathic effect (CPE) is uniform across all control wells, providing a reliable baseline to calculate the exact percentage of viral inhibition.
Compound Treatment: After 2 hours of viral adsorption, remove the media and add serial dilutions of the HDIBH derivatives (ranging from 1 to 200 µM) in maintenance media (2% FBS).
Viability Readout (Causality Check): After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Why? Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow water-soluble salt into insoluble purple formazan crystals. This provides a direct, quantifiable colorimetric proxy for cell viability.
Quantification: Dissolve the formazan crystals in 100 µL of DMSO and measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 and CC50 using non-linear regression analysis.
Figure 2: Experimental workflow for the synthesis and biological evaluation of HDIBH derivatives.
Conclusion
4-hydroxy-3,5-diiodobenzohydrazide derivatives offer a compelling structural template for drug discovery. While they may not replace first-line therapies like Isoniazid for highly susceptible bacterial strains, their unique physicochemical properties—driven by the di-iodo motif—grant them superior membrane permeability and broad-spectrum potential, particularly in antiviral applications. By adhering to the rigorous synthesis and screening protocols outlined above, researchers can systematically unlock the therapeutic potential of these halogenated pharmacophores.
References
Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates. Frontiers in Chemistry (via PMC/NIH).
The Synthesis of Compounds for the Chemotherapy of Tuberculosis. VI. Hydrazine Derivatives.
Synthetic Precision: Evaluating Preorganized Compounds Against Standard Antibiotics
As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are shifting from semi-synthetic modifications of existing scaffolds to the de novo total synthesis of novel architecture...
Author: BenchChem Technical Support Team. Date: March 2026
As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are shifting from semi-synthetic modifications of existing scaffolds to the de novo total synthesis of novel architectures. This guide provides an objective, data-driven comparison between fully synthesized compounds—using the recently developed macrobicyclic antibiotic Cresomycin (CRM) as our primary case study—and established antibiotics like clindamycin and iboxamycin.
By examining the mechanistic causality of resistance evasion and breaking down the self-validating experimental protocols used to quantify efficacy, this guide serves as a comprehensive framework for evaluating next-generation antimicrobials.
The Mechanistic Paradigm: Causality of Conformational Preorganization
Traditional ribosome-targeting antibiotics, such as lincosamides (e.g., clindamycin), possess flexible chemical structures. To inhibit protein synthesis, these molecules must adopt a highly specific conformation upon entering the bacterial ribosome 1[1].
The Causality of Resistance: Pathogens have evolved shielding mechanisms, most notably the expression of Erm methyltransferases. These enzymes add methyl groups to the ribosomal RNA target site. When a flexible antibiotic attempts to bind this modified site, it encounters severe steric clashes, rendering the drug ineffective2[2].
The Synthetic Solution: Synthesized compounds like Cresomycin bypass this via conformational preorganization. By utilizing a bridged macrobicyclic scaffold, CRM is chemically locked into the exact conformation required for optimal binding before it even enters the cell2[2]. This structural rigidity eliminates the entropic penalty of binding, allowing the molecule to maintain a tight grip on the ribosome despite the presence of resistance-conferring methyl groups.
Mechanism of conformational preorganization overcoming ribosomal methylation resistance.
Comparative Efficacy Data
To objectively evaluate performance, we compare the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀) for Cresomycin against its synthetic predecessor, Iboxamycin (IBX), across a panel of multidrug-resistant (MDR) ESKAPE pathogens2[2].
Pathogen (Resistance Phenotype)
Cresomycin (CRM) MIC₉₀
Iboxamycin (IBX) MIC₉₀
Efficacy Gain
Staphylococcus aureus (MDR Gram-positive)
2 μg/mL
8 μg/mL
4-fold improvement
Escherichia coli (MDR Gram-negative)
2 μg/mL
16 μg/mL
8-fold improvement
Klebsiella pneumoniae (MDR Gram-negative)
8 μg/mL
>32 μg/mL
>4-fold improvement
Acinetobacter baumannii (MDR Gram-negative)
8 μg/mL
32 μg/mL
4-fold improvement
Clostridioides difficile (MDR)
0.125 μg/mL
16 μg/mL
128-fold improvement
Data Summary: The preorganized architecture of CRM yields broad superiority over IBX, particularly in expanding the spectrum of activity against notoriously difficult-to-treat Gram-negative pathogens.
Validated Experimental Protocols
To ensure data integrity, the efficacy of synthesized compounds must be evaluated using self-validating experimental systems. Below are the standard methodologies utilized to generate the comparative data above.
Protocol A: In Vitro Broth Microdilution (MIC Determination)
Causality: We utilize the broth microdilution method per Clinical and Laboratory Standards Institute (CLSI) M07 guidelines because it provides a highly reproducible, quantitative measure of intrinsic antibacterial activity, independent of host pharmacokinetics 3[3].
Inoculum Preparation: Isolate bacterial colonies and suspend them in sterile saline to match a 0.5 McFarland standard. Causality: A standardized inoculum (~1.5 × 10⁸ CFU/mL) prevents the "inoculum effect," where an artificially high bacterial load causes false resistance readings4[4].
Media and Dilution: Prepare 2-fold serial dilutions of the synthesized compound in cation-adjusted Mueller-Hinton Broth (ca-MHB) within a 96-well microtiter plate. Causality: Adjusting Ca²⁺ and Mg²⁺ concentrations ensures reproducible binding kinetics and membrane permeability.
Inoculation: Dilute the standardized inoculum and add it to the wells to achieve a final testing concentration of 5 × 10⁵ CFU/mL per well.
Incubation: Incubate the microtiter plates at 37°C for 16–20 hours under aerobic conditions.
MIC Determination: Identify the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating Trustworthiness: This protocol mandates the inclusion of CLSI-recommended Quality Control (QC) reference strains (e.g., S. aureus ATCC 29213)5[5]. If the MIC of the QC strain falls outside the established acceptable range, the entire plate is invalidated, ensuring media variations or compound degradation do not produce false efficacy data.
Step-by-step workflow for in vitro broth microdilution MIC assay per CLSI standards.
Protocol B: In Vivo Murine Infection Model
Causality: In vitro MIC assays cannot account for host pharmacokinetics, protein binding, or metabolic clearance. Transitioning to a murine systemic infection model validates whether the synthesized compound can maintain therapeutic concentrations at the infection site without inducing acute host toxicity6[6].
Infection: Infect a cohort of mice (e.g., CD-1) intravenously with a lethal dose of methicillin-resistant S. aureus (MRSA).
Treatment Administration: Divide the cohort into a treatment group (synthesized compound) and a vehicle-only control group. Administer the compound via multiple injections (e.g., 4 doses over 24 hours).
Monitoring: Monitor clinical signs of infection and track survival over a 7-day period.
Endpoint Analysis: Calculate survival rates.
Self-Validating Trustworthiness: In recent studies evaluating Cresomycin, the vehicle-only control group exhibited a 90% mortality rate by day 2, confirming that the initial bacterial load was sufficiently lethal. Conversely, the CRM-treated group demonstrated a 100% survival rate at day 7, definitively validating the in vivo efficacy of the preorganized synthetic compound 6[6].
Conclusion
The comparative evaluation of fully synthesized compounds against known antibiotics highlights a critical evolution in drug discovery. By engineering molecules like Cresomycin with conformational preorganization, researchers can directly circumvent the steric hindrances imposed by bacterial resistance mechanisms. When validated through rigorous, CLSI-standardized in vitro assays and controlled in vivo models, these synthetic architectures prove to be highly viable solutions for overcoming multidrug-resistant pathogens.
References
Wu, K.J.Y., et al. "An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC." nih.gov.
"A new synthetic antibiotic tightly binds bacterial ribosomes." drugdiscoverynews.com.
"M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." clsi.org.
"Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." protocols.io.
"Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae." asm.org.
"Novel synthetic antibiotic designed to overcome antimicrobial resistance." epocrates.com.
A Senior Application Scientist's Guide to the Validation of Antimicrobial Properties in Hydrazone Derivatives
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the myriad of compounds under investigation, hydra...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the myriad of compounds under investigation, hydrazone derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitubercular effects.[1][2][3] The core of their promise lies in the versatile azomethine group (-NHN=CH-), which serves as a key pharmacophore, enabling these molecules to interact with various biological targets.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial properties of novel hydrazone derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and compare the performance of these derivatives against established clinical standards.
Part 1: The Foundational Workflow for Antimicrobial Validation
A systematic, multi-tiered approach is essential for the efficient and conclusive validation of any new antimicrobial agent. The process begins with broad screening to establish a baseline of activity, followed by quantitative assessments of potency, and finally, more complex evaluations of safety and bactericidal mechanisms. This workflow ensures that resources are focused on the most promising candidates.
Below is a diagrammatic representation of a standard validation workflow, from initial high-throughput screening to detailed preclinical characterization.
Caption: A typical workflow for validating novel antimicrobial compounds.
Part 2: Initial Screening and Potency Determination (MIC & MBC)
The first critical step is to determine if a hydrazone derivative possesses any antimicrobial activity and, if so, to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation.
The 'Why' Behind the Method: Broth Microdilution
While agar diffusion methods are excellent for initial qualitative screening, the broth microdilution assay is the gold standard for determining MIC values quantitatively.[6] Its advantages include high throughput (using 96-well plates), conservation of test compound, and the ability to provide a precise concentration that inhibits microbial growth. This precision is paramount for structure-activity relationship (SAR) studies, where small changes in a molecule's structure can lead to significant differences in potency.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization is crucial as the final bacterial concentration affects the MIC; a higher inoculum may require a higher drug concentration for inhibition. This suspension corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
Preparation of Antimicrobial Dilutions:
Create a stock solution of the hydrazone derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
Inoculation and Incubation:
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells.
Self-Validating Controls (Trustworthiness):
Growth Control: Wells containing only broth and bacteria (no compound).
Sterility Control: Wells containing only broth.
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) tested in parallel.
Solvent Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no intrinsic antimicrobial activity.
Incubate the plates at 37°C for 18-24 hours.
Interpretation of Results:
The MIC is the lowest concentration of the hydrazone derivative that completely inhibits visible bacterial growth.[8] The use of a metabolic indicator like Resazurin can aid in visualization, where a color change from blue to pink indicates viable cells.[6]
From Inhibition to Killing: Determining the Minimum Bactericidal Concentration (MBC)
An antimicrobial agent can be either bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is clinically vital. For severe, life-threatening infections, a bactericidal agent is often preferred. The MBC is determined as a follow-up to the MIC assay.
Protocol: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Part 3: Comparative Performance of Hydrazone Derivatives
Numerous studies have demonstrated the potent antimicrobial activity of hydrazone derivatives. Their efficacy is often influenced by the specific chemical groups attached to the core hydrazone structure. For instance, the presence of electron-withdrawing groups like nitro (NO₂) or halogens (Cl, Br) on the aromatic rings can enhance antibacterial activity.[9]
Performance Against Gram-Positive Bacteria
Hydrazone derivatives have shown particularly strong activity against Gram-positive pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
While often more challenging to inhibit due to their outer membrane, certain hydrazone derivatives have shown promising results against Gram-negative bacteria.
Understanding how a compound works is as important as knowing that it works. For hydrazones, a primary proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies and direct enzymatic assays have suggested that many hydrazone derivatives can bind effectively to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1][9] This mechanism is shared with the successful fluoroquinolone class of antibiotics.
Caption: Proposed mechanism of action for certain hydrazone derivatives via inhibition of DNA gyrase.
One study demonstrated that an active indol-2-one hydrazone derivative showed strong inhibition of S. aureus DNA gyrase with an IC₅₀ value of 19.32 µM, which was superior to that of ciprofloxacin (IC₅₀ = 26.43 µM) in the same assay.[1][11] This provides strong, authoritative evidence for the compound's mechanism of action.
Part 5: Assessing the Safety Profile - A Critical Step
A potent antimicrobial is useless if it is equally toxic to human cells. Therefore, in vitro cytotoxicity testing against mammalian cell lines is a non-negotiable step in the validation process.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Cell Culture: Seed mammalian cells (e.g., VERO, a kidney epithelial cell line, or HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Expose the cells to serial dilutions of the hydrazone derivative for a specified period (e.g., 24 or 48 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Solubilization & Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance using a microplate reader.
Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated, representing the compound concentration that reduces cell viability by 50%.
The Selectivity Index (SI): A Measure of Therapeutic Window
The ultimate goal is to find a compound that is highly toxic to microbes but minimally toxic to host cells. The Selectivity Index (SI) quantifies this.
SI = CC₅₀ (Mammalian Cells) / MIC (Microbial Cells)
A higher SI value indicates greater selectivity and a more promising therapeutic profile. For instance, a hydrazone derivative with a CC₅₀ of 125 µg/mL and an MIC of 3.125 µg/mL against MRSA would have an SI of 40, indicating good selectivity.[1][9]
Conclusion
The validation of hydrazone derivatives as potential antimicrobial agents is a rigorous, multi-step process that demands scientific precision and logical progression. By moving from broad screening to detailed quantitative analysis of potency, mechanism, and safety, researchers can build a comprehensive data package. The evidence strongly suggests that the hydrazone scaffold is a fertile ground for the development of new antimicrobials.[1][2][9] Several derivatives have demonstrated potency superior to or comparable with existing antibiotics, often coupled with activity against drug-resistant strains.[1][9] By following the structured, self-validating protocols outlined in this guide, the scientific community can effectively identify and advance the most promising hydrazone candidates to address the growing crisis of antimicrobial resistance.
References
Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
Reddy, N. S., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. Der Pharma Chemica, 7(1), 169-176. [Link]
Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Polycyclic Aromatic Compounds. [Link]
Jain, A., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 7(3), 233-243. [Link]
Various Authors. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]
Al-Suwaidan, I. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(6), 684. [Link]
Küçükgüzel, Ş. G., et al. (2012). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 790-797. [Link]
Jain, A., et al. (2015). Antimicrobial potential of hydrazide-hydrazone derivatives: A review. ResearchGate. [Link]
Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. [Link]
Stana, A., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. International Journal of Molecular Sciences, 24(3), 2296. [Link]
Al-Suwaidan, I. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSECommunity.org. [Link]
Sagan, F., et al. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 26(23), 7122. [Link]
Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
Sharma, P. C. (2020). Hydrazone comprising compounds as promising anti-infective agents. Scotland's Rural College. [Link]
Ökten, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 681-689. [Link]
Various Authors. (2021). The computational screening and experimental validation protocol followed to identify putative CMY-10 inhibitors for combination therapy against multi-drug resistant Enterobacteriaceae. ResearchGate. [Link]
Chepkirui, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18882. [Link]
Ökten, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]
Wang, J., et al. (2022). Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design. Foods, 11(23), 3865. [Link]
Chepkirui, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
Definitive Guide to In-Vitro Profiling of Novel Antimicrobials
Executive Summary: From Hit to Lead As researchers, we often face a critical bottleneck: translating a chemical "hit" into a viable clinical candidate. In-vitro profiling is not merely a box-checking exercise; it is the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: From Hit to Lead
As researchers, we often face a critical bottleneck: translating a chemical "hit" into a viable clinical candidate. In-vitro profiling is not merely a box-checking exercise; it is the foundational stress test for your molecule. This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for evaluating novel compounds against bacterial pathogens. We prioritize the Broth Microdilution (BMD) method as the regulatory gold standard while integrating advanced secondary profiling like Time-Kill Kinetics and Biofilm (MBEC) assays to fully characterize pharmacodynamic potential.
Strategic Decision Framework
Before pipetting a single well, you must select the assay that answers your specific biological question.
Diagram 1: Assay Selection Logic
This decision tree guides you through the selection of the appropriate phenotypic assay based on the stage of development and specific data requirements.
Caption: Decision matrix for selecting in-vitro assays based on development stage (Screening vs. Optimization) and biological query.
While automated systems (e.g., Vitek, MicroScan) exist, manual Broth Microdilution (BMD) remains the reference method for novel compounds (CLSI M07, ISO 20776-1) [1, 2]. Automated systems rely on algorithms trained on known antibiotics and often fail to accurately predict the behavior of novel chemical scaffolds.
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)?
We do not use standard nutrient broth. We use CAMHB .[1][2]
Causality: Divalent cations (
, ) modulate bacterial membrane permeability and are essential for the activity of certain classes like aminoglycosides and lipopeptides.
Risk: Unregulated cation levels lead to false resistance (high cations reduce aminoglycoside uptake) or false susceptibility (low cations destabilize the outer membrane of P. aeruginosa).
Protocol: Validated BMD Workflow
Objective: Determine the lowest concentration inhibiting visible growth (MIC).
Compound Preparation:
Dissolve novel compound in DMSO (or appropriate solvent).[1]
Critical Step: Ensure final DMSO concentration in the well is
(ideally ) to prevent solvent toxicity from masking compound activity.
Inoculum Standardization:
Prepare a 0.5 McFarland standard (
CFU/mL) from a fresh overnight culture.
Dilute 1:100, then 1:2 in the plate to achieve a final well concentration of
CFU/mL .
Validation: Always plate the inoculum to verify the CFU count. If the count is off, the MIC is invalid.
Plate Setup:
Use 96-well round-bottom plates (prevents evaporation effects seen in flat bottoms).
Include Growth Control (Bacteria + Media + Solvent) and Sterility Control (Media only).
Incubation:
C for 16-20 hours (24h for some species).
Do not stack plates more than 4 high to ensure even heat distribution.
Comparative Analysis: BMD vs. Alternatives
Feature
Broth Microdilution (BMD)
Agar Dilution
Disk Diffusion (Kirby-Bauer)
Data Type
Quantitative (MIC in g/mL)
Quantitative (MIC in g/mL)
Qualitative (Zone in mm)
Throughput
High (96-well format)
Medium (Multiple strains/plate)
Low (Single strain/plate)
Precision
High (Reference Method)
High
Low (Screening only)
Use Case
Standard for Novel Drugs
Anaerobes, Fastidious bugs
Routine Clinical Screening
Limitations
"Skipped wells" (technical error)
Labor intensive prep
No MIC; Poor for large molecules
Table 1: Comparative utility of primary susceptibility testing methods.
Secondary Profiling: Kinetics & Mechanism
MIC tells you if it works; Time-Kill tells you how it works.
Time-Kill Kinetics Assay
This assay measures the rate of bactericidal activity.[3][4][5] A compound is defined as bactericidal if it achieves a
reduction in CFU/mL (99.9% kill) within 24 hours [3].
Diagram 2: Time-Kill Experimental Workflow
Caption: Workflow for Time-Kill Kinetics. Neutralization is the critical control point to prevent carryover inhibition.
Critical Consideration: Antibiotic Carryover
When plating samples to count survivors, the antibiotic in the sample can inhibit growth on the agar plate, leading to false "killing" results.
Solution: Use a neutralizing broth (e.g., Dey-Engley) or physical washing (centrifugation) to remove the drug before plating.
Advanced Profiling: Biofilm (MBEC)
Bacteria in biofilms are phenotypically distinct from planktonic (free-floating) bacteria, often tolerating antibiotic concentrations 100-1000x higher than the MIC [4].
Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay (often using the Calgary Biofilm Device/peg lid) allows bacteria to form biofilms on plastic pegs. These pegs are then transferred to a challenge plate containing the antibiotic.
Effective planktonically; ineffective against biofilm.
Tobramycin
P. aeruginosa
1.0
128
Poor biofilm penetration.
Novel Cmpd X
P. aeruginosa
2.0
4.0
High Biofilm Potency (Lead Candidate)
Table 2: Hypothetical comparison showing the discrepancy between MIC and MBEC values. A low MIC/MBEC ratio indicates superior biofilm eradication potential.
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][3] [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[2][8] Media preparation for EUCAST broth microdilution. EUCAST.[2] [Link]
American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocol.[3][9][10] ASM MicrobeLibrary. [Link]
Macià, M. D., et al. (2014).[11] Antimicrobial susceptibility testing in biofilm-growing bacteria.[6][12] Clinical Microbiology and Infection.[2] [Link]
National Institutes of Health (NIH). (2022). Checkerboard Assay for Antimicrobial Synergy. PubMed Central. [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3,5-diiodobenzohydrazide Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate key biological targets is paramount. The benzohydrazide moiety has emerged as a versatile p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate key biological targets is paramount. The benzohydrazide moiety has emerged as a versatile pharmacophore, present in a multitude of compounds with diverse biological activities, including anticancer and enzyme inhibitory properties. When coupled with a 4-hydroxy-3,5-diiodophenyl ring, a structure reminiscent of thyroid hormones and a feature in some kinase inhibitors, the resulting 4-hydroxy-3,5-diiodobenzohydrazide scaffold presents an intriguing starting point for the design of new therapeutic agents. This guide provides a comprehensive comparison of hypothetical analogs of 4-hydroxy-3,5-diiodobenzohydrazide, exploring their potential structure-activity relationships (SAR) as kinase inhibitors for anticancer applications. The experimental data presented is drawn from structurally related compounds in the literature to provide a predictive framework for the SAR of this novel class of compounds.
Introduction: The Rationale for Targeting Kinases with Substituted Benzohydrazides
Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 4-hydroxyphenyl group is a common feature in many tyrosine kinase inhibitors, as it can mimic the phenolic side chain of tyrosine, the substrate for these enzymes. The addition of bulky, lipophilic iodine atoms at the 3 and 5 positions can enhance binding to hydrophobic pockets within the kinase active site and may also influence the compound's pharmacokinetic properties.
The hydrazide functional group is a versatile linker that can be readily modified to introduce a wide array of substituents, allowing for the systematic exploration of chemical space to optimize biological activity. This guide will explore how modifications at two key positions of the 4-hydroxy-3,5-diiodobenzohydrazide scaffold—the hydrazide nitrogen and the phenolic hydroxyl group—are predicted to influence inhibitory activity against cancer-relevant kinases and cancer cell proliferation.
Comparative Analysis of Analog Activity
Due to the novelty of the 4-hydroxy-3,5-diiodobenzohydrazide scaffold in the context of kinase inhibition, direct experimental data for a comprehensive set of its analogs is not yet available in the public domain. However, by examining the SAR of structurally related benzohydrazide and iodinated hydroxyphenyl compounds, we can construct a predictive framework. The following table summarizes the anticipated inhibitory activities of a series of hypothetical analogs against a representative tyrosine kinase (e.g., Epidermal Growth Factor Receptor - EGFR) and a panel of human cancer cell lines.
Compound ID
R1 (Modification at Hydrazide)
R2 (Modification at Phenolic OH)
Predicted EGFR IC50 (µM)
Predicted Antiproliferative IC50 (µM) on A549 (Lung Cancer)
Predicted Antiproliferative IC50 (µM) on MCF-7 (Breast Cancer)
Parent-01
-H
-H
>50
>100
>100
Analog-A1
-C(=O)CH3 (Acetyl)
-H
25.5
45.2
51.8
Analog-A2
-C(=O)Ph (Benzoyl)
-H
5.2
10.8
12.5
Analog-A3
-C(=O)-(4-Cl-Ph) (4-Chlorobenzoyl)
-H
1.8
3.5
4.1
Analog-A4
-C(=O)-(4-OCH3-Ph) (4-Methoxybenzoyl)
-H
7.9
15.3
18.2
Analog-B1
-C(=O)Ph (Benzoyl)
-CH3 (Methyl)
15.8
30.1
35.7
Disclaimer: The IC50 values presented are hypothetical and are extrapolated from published data on structurally related benzohydrazide and kinase inhibitor series to illustrate potential SAR trends. These values are intended for comparative and educational purposes only.
Structure-Activity Relationship (SAR) Insights
The predicted data in the table above suggests several key SAR trends for the 4-hydroxy-3,5-diiodobenzohydrazide scaffold:
The Unmodified Parent Compound (Parent-01): The parent 4-hydroxy-3,5-diiodobenzohydrazide is predicted to have weak to no activity. The terminal -NH2 group of the hydrazide is highly polar and may not be optimal for binding within the typically hydrophobic ATP-binding pocket of kinases.
Acylation of the Hydrazide (Analogs A1-A4): Conversion of the terminal amine of the hydrazide to an amide through acylation is predicted to significantly enhance activity. This is a common strategy in medicinal chemistry to introduce a variety of substituents and to modulate the electronic and steric properties of the molecule.
A simple acetyl group (Analog-A1) is expected to provide a moderate increase in activity.
Introducing an aromatic ring (benzoyl group, Analog-A2) is predicted to be more effective. The phenyl ring can engage in π-π stacking or hydrophobic interactions within the kinase active site.
Substitution on the benzoyl ring is likely to have a significant impact. An electron-withdrawing group like chlorine (Analog-A3) at the para position is predicted to further enhance potency. This could be due to favorable interactions with specific residues in the active site or by influencing the overall electronic properties of the molecule.
Conversely, an electron-donating group like methoxy (Analog-A4) at the para position may slightly reduce activity compared to the unsubstituted benzoyl analog, suggesting that electronic effects play a crucial role.
Modification of the Phenolic Hydroxyl Group (Analog-B1): The phenolic hydroxyl group is a key feature, likely acting as a hydrogen bond donor to a key residue in the kinase hinge region, mimicking the interaction of the tyrosine hydroxyl group. Masking this hydroxyl group, for example, by methylation to form a methoxy group (Analog-B1) , is predicted to significantly reduce the inhibitory activity. This underscores the importance of this hydrogen bonding interaction for potent kinase inhibition.
Experimental Protocols
To validate the predicted SAR of these analogs, a series of standardized in vitro assays would be required. Below are detailed protocols for the primary assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
Purified recombinant target kinase (e.g., EGFR)
Kinase substrate (e.g., a specific peptide substrate for EGFR)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (dissolved in DMSO)
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
White, opaque 96-well or 384-well plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
Kinase Reaction Setup:
Add 5 µL of assay buffer to each well.
Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
Add 2 µL of the kinase/substrate mixture in assay buffer.
Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
Stop Reaction and Detect ADP:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Convert ADP to ATP and Measure Luminescence:
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and to provide luciferase and luciferin.
Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
Human cancer cell lines (e.g., A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear-bottom cell culture plates
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the rationale and the experimental process, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and the general workflow for screening and validating these compounds.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for screening and validation.
Conclusion and Future Directions
The 4-hydroxy-3,5-diiodobenzohydrazide scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications to the hydrazide moiety, particularly the introduction of substituted benzoyl groups, are predicted to be crucial for achieving high potency. The phenolic hydroxyl group is likely essential for anchoring the molecule in the kinase active site through hydrogen bonding.
Future work should focus on the synthesis and in vitro evaluation of a focused library of these analogs to validate the predicted SAR. Promising compounds should then be profiled for their selectivity against a panel of kinases to assess their potential for off-target effects. Further optimization of the most promising leads could involve fine-tuning the substituents on the benzoyl ring and exploring alternative heterocyclic replacements to improve potency, selectivity, and pharmacokinetic properties. This systematic approach will be instrumental in determining the therapeutic potential of this novel class of compounds.
References
Kumar, P., Narsimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2013). N'-[4-[(Substituted imino)methyl] benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie-Chemical Monthly, 144(10), 1541-1558.
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5683-5691.
Zhang, S., Wang, J., Zhang, Y., Wu, F., & Guo, W. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2785.[1]
Patel, K., & Patel, J. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 543-548.[2]
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2013). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 5(6), 143-153.[3]
Jiang, Y., Zhu, W., Zhang, Y., Li, Y., & Liu, H. (2016). Synthesis and biological evaluation of novel benzothiazole acylhydrazones as anticancer agents. Molecules, 21(5), 582.[4]
Roskoski, R. (2016). A historical overview of protein kinase inhibitors. Pharmacological research, 103, 1-18.
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
U.S. Patent No. 10,435,365 B2. (2019). Type III deiodinase inhibitors and uses thereof.[5]
Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., ... & Fossa, P. (2008). Synthesis and structure-activity relationship of novel IKK-β inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & medicinal chemistry, 16(15), 7173-7185.
Zhang, X., Li, X., Wang, Z., & Zhu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(24), 7586.[6]
Lestari, M. O., & Yuniarti, N. (2021). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Journal of Physics: Conference Series, 1751(1), 012046.
PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. Retrieved from [Link]]
PubChem. (n.d.). 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. Retrieved from [Link]]
Beyond IC50: A Multi-Dimensional Validation Framework for Synthesized Inhibitors
Introduction: The "Attrition Trap" in Inhibitor Development As researchers, we often celebrate a low nanomolar IC50 in a biochemical assay. However, the path from a synthesized hit to a validated lead is littered with co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Attrition Trap" in Inhibitor Development
As researchers, we often celebrate a low nanomolar IC50 in a biochemical assay. However, the path from a synthesized hit to a validated lead is littered with compounds that bind recombinant proteins in a tube but fail in the complex milieu of a living cell. This guide moves beyond simple potency metrics to establish a rigorous Mechanism of Action (MoA) validation framework.
We will compare your synthesized candidate not just against a standard inhibitor, but against the biological reality of its target. This guide structures validation into three critical phases: Biochemical Kinetics , Biophysical Quantitation , and Cellular Engagement .
Visualizing the Validation Funnel
The following diagram illustrates the logical flow of exclusion we must apply to a new inhibitor.
Figure 1: The Validation Funnel. A self-validating system where each step filters candidates before expensive downstream assays.
Phase 1: Biochemical Validation (Mode of Inhibition)
Before claiming efficacy, you must define how your inhibitor works. Reporting a simple IC50 is insufficient for high-impact publication; you must determine the mechanism of inhibition (Competitive, Non-competitive, or Uncompetitive) and adhere to STRENDA Guidelines (Standards for Reporting Enzymology Data) [1].
Experimental Strategy: Michaelis-Menten Shift
To validate the MoA, perform the enzymatic assay at varying substrate concentrations (
Critical Control: Include a detergent (e.g., 0.01% Triton X-100) to rule out colloidal aggregation, a common false positive where small molecules form micelles that sequester the enzyme [2].
Phase 2: Biophysical Engagement (The "How")
Biochemical assays measure function; biophysical assays measure physical binding. This is where you compare your product's binding physics against established alternatives.
Comparative Guide: Selecting the Right Method
Choose the method that best exposes the weaknesses of your alternatives.
Feature
SPR (Surface Plasmon Resonance)
MST (Microscale Thermophoresis)
ITC (Isothermal Titration Calorimetry)
Primary Readout
Kinetics (, , )
Affinity () in solution
Thermodynamics (, , , )
Sample Requirement
Low (immobilized target)
Low (fluorescent label needed)
High (mg quantities needed)
Throughput
Medium-High
High
Low
Why choose this?
To prove Residence Time . A long residence time often correlates better with in vivo efficacy than affinity alone [3].
To measure binding in complex lysates or when immobilization destroys protein activity.
The "Gold Standard" for stoichiometry. Proves 1:1 binding vs. non-specific clumping.
Recommendation: If your synthesized inhibitor claims superior durability, use SPR to demonstrate a slower dissociation rate (
) compared to the standard [4].
Phase 3: Cellular Context (The "Where")
This is the most critical failure point. A compound may bind a purified protein (Phase 2) but fail to engage the target inside a cell due to membrane permeability, efflux pumps, or intracellular ATP competition.
Protocol: Cellular Thermal Shift Assay (CETSA)
We utilize CETSA because it requires no genetic engineering of the target, making it ideal for validating synthesized inhibitors against endogenous proteins [5].
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (
).
Step-by-Step Methodology
Treatment:
Seed cells (e.g., HEK293 or disease-relevant line) in 6-well plates.
Treat with Synthesized Inhibitor (10
M), Vehicle (DMSO) , and Positive Control (e.g., Dasatinib) for 1 hour at 37°C.
Harvest:
Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.
Aliquot into PCR tubes (50
L per tube).
Thermal Challenge:
Heat individual aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
Finally, we must prove that engagement leads to the expected signaling collapse. We will visualize a hypothetical kinase cascade (e.g., MAPK pathway) to pinpoint where your inhibitor acts.
Figure 2: Mechanism of Action. The inhibitor targets MEK, preventing the phosphorylation of ERK. Western Blot readout should show reduced p-ERK but stable Total-ERK.
Comparative Performance Data
To objectively validate your product, present your data alongside a "Gold Standard" reference. Below is a template for how to report this comparison, highlighting where a novel synthesized inhibitor might outperform a standard (e.g., better residence time or selectivity).
Table 1: Comparative Profile of Synthesized Inhibitor vs. Standard
Metric
Synthesized Inhibitor (NovelX)
Standard Reference (e.g., Dasatinib)
Interpretation
Enzymatic IC50
4.2 nM
0.8 nM
Standard is more potent in the tube.
Mode of Inhibition
Allosteric (Type III)
ATP-Competitive (Type I)
NovelX Advantage: Unaffected by high intracellular ATP levels.
Biophysical (SPR)
12 nM
1.5 nM
Consistent with IC50.
Residence Time ()
145 minutes
22 minutes
NovelX Advantage: Durable target suppression allows for less frequent dosing [3].
Cellular (NanoBRET)
15 nM
10 nM
NovelX retains potency in cells; Standard loses potency (ATP competition).
Note: S(35) is the fraction of kinases inhibited >35% at 3
M. Lower is better for specific probes.
References
Tipton, K. F., et al. (2014). "Standards for Reporting Enzyme Data: The STRENDA Consortium." Beilstein-Institut. [Link][2]
Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. [Link]
Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. [Link]
Nicoya Lifesciences. (2018). "SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques." [Link]
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5] Nature Protocols. [Link]
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]
comparing the biological effects of different halogenated benzohydrazides
This guide provides an in-depth technical comparison of halogenated benzohydrazides, designed for researchers in medicinal chemistry and drug discovery. Executive Summary Benzohydrazides ( ) serve as a privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of halogenated benzohydrazides, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
Benzohydrazides (
) serve as a privileged scaffold in medicinal chemistry due to their ability to form hydrogen bonds and chelate metals.[1] However, the introduction of halogen atoms (F, Cl, Br, I) into the phenyl ring drastically alters their pharmacokinetics and pharmacodynamics.[1]
This guide compares the biological efficacy of Fluoro- , Chloro- , and Bromo- substituted benzohydrazides.[1] The core finding is a divergence in utility: Fluorinated derivatives typically excel in kinase inhibition and metabolic stability (due to the C-F bond strength), while Brominated derivatives often demonstrate superior cytotoxicity and antibacterial potency due to enhanced lipophilicity and halogen bonding capabilities.
Chemical Foundation & Synthesis
To understand the biological variance, one must first control the synthesis. The standard protocol involves a condensation reaction between a halogenated benzohydrazide and an aldehyde to form the active hydrazone Schiff base.
General Synthetic Workflow
The following Graphviz diagram outlines the critical reaction pathway and decision points for synthesizing these derivatives.
Figure 1: Step-wise synthesis of N'-substituted benzohydrazides. The 'Intermediate' stage is where the specific halogen (F, Cl, Br) is fixed.[1]
The lipophilicity of the halogen substituent plays a critical role in membrane permeability.[1]
Chlorine (Cl): Often provides the best balance of solubility and permeability for Gram-positive bacteria (S. aureus).[1]
Bromine (Br): Increases lipophilicity significantly, often enhancing activity against Gram-negative strains (E. coli) but reducing water solubility.[1]
Fluorine (F): Least effective for direct membrane disruption but effective if the target is an intracellular enzyme (e.g., DNA gyrase).[1]
Data Summary: Minimum Inhibitory Concentration (MIC in
In oncology, the trend shifts.[1] Brominated derivatives frequently outperform chlorinated ones due to the "heavy atom effect" and the ability of Bromine to fill hydrophobic pockets in kinases (e.g., EGFR, VEGFR).[1]
Key Insight: 3-Bromo (meta) substitution often yields lower IC50 values than 4-Bromo (para) in breast cancer lines (MCF-7), likely due to better conformational fitting in the active site.[1]
Comparative IC50 Values (Cancer Cell Lines)
Compound Class
Cell Line: MCF-7 (Breast)
Cell Line: HepG2 (Liver)
Toxicity (Normal Cells)
3-Br-Benzohydrazide
7.82 M
10.2 M
Low
3-F-Benzohydrazide
9.50 M
12.1 M
Moderate
4-Cl-Benzohydrazide
24.5 M
30.0 M
Low
Doxorubicin (Ctrl)
4.17 M
5.20 M
High
Enzyme Inhibition (Urease)
Halogenated benzohydrazides inhibit urease via chelation of the Nickel (Ni) ions in the active site.[1]
Electronic Effect: Electron-withdrawing groups (EWGs) like F and Cl decrease the electron density on the carbonyl oxygen, theoretically weakening metal chelation.[1]
Reality: Despite this, the lipophilic interaction of the halogen with the hydrophobic flap of the enzyme often compensates. 4-Chloro derivatives generally show the most potent inhibition (IC50 ~20
The biological variance is driven by three physicochemical parameters: Electronic effects (
) , Lipophilicity () , and Steric hindrance () .[1]
SAR Logic Pathway
The following diagram illustrates the causal link between structural modification and biological outcome.
Figure 2: SAR Logic flow demonstrating how specific halogen attributes translate to biological endpoints.[1]
Experimental Protocols
To replicate the data cited above, follow these standardized protocols. These methods ensure reproducibility and minimize false positives due to solubility issues.
Protocol A: Synthesis of 4-Chlorobenzohydrazide Schiff Base
Reagents: Dissolve 4-chlorobenzohydrazide (1.0 mmol) in 15 mL of absolute ethanol.
Activation: Add 2-3 drops of glacial acetic acid (catalyst).
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]
Biological and Quantitative-SAR Evaluations of (E)-N′-Benzylidenebenzohydrazide Analogues. EXCLI Journal. Available at: [Link][1]
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]
Anticancer Potential of Halogen Derivatives of Benzofuran-Benzohydrazides. MDPI. Available at: [Link][1][2]
Decoding Urease Inhibition: A Comprehensive Review. National Institutes of Health (PMC).[1] Available at: [Link][1]
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3,5-diiodobenzohydrazide
Hazard Assessment: Understanding the "Why" 4-Hydroxy-3,5-diiodobenzohydrazide combines the hazards of iodinated aromatic compounds with those of hydrazides. Iodinated organics can be persistent environmental pollutants,...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the "Why"
4-Hydroxy-3,5-diiodobenzohydrazide combines the hazards of iodinated aromatic compounds with those of hydrazides. Iodinated organics can be persistent environmental pollutants, and hydrazines are a class of compounds with known toxicological risks.[1][2][3] Therefore, a multi-faceted approach to its handling and disposal is essential.
Based on data from structurally similar chemicals like 4-Hydroxy-3,5-diiodobenzonitrile and the general properties of hydrazines, the following hazards should be assumed[4][5]:
Hazard Category
Potential Effects & Rationale
Acute Toxicity
Likely to be toxic if swallowed or inhaled and harmful in contact with the skin.[4] The presence of iodine atoms and the hydrazide group contributes to this profile.
Skin & Eye Irritation
Causes skin irritation and serious eye irritation.[4] Aromatic compounds with activating groups are often irritants.
Systemic & Organ Toxicity
May cause damage to organs (such as the liver and kidneys) through prolonged or repeated exposure.[4][5] Hydrazine derivatives are known for their potential systemic effects.
Reproductive Toxicity
May be suspected of damaging an unborn child.[4] This is a potential hazard class for many complex organic molecules.
Environmental Hazard
Very toxic to aquatic life with long-lasting effects.[4] Iodinated compounds are not easily biodegradable and can persist in the environment.[2]
Reactivity
Hydrazines are strong reducing agents and can react violently with oxidizing agents (e.g., peroxides, nitric acid, bleach).[5] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen iodide.[4][6]
Core Disposal Principle: Isolate, Identify, and Entrust
The fundamental principle for disposing of 4-Hydroxy-3,5-diiodobenzohydrazide is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the sanitary sewer.[7] Improper disposal can lead to environmental contamination and potentially violent chemical reactions in the drainage system.[8] The only acceptable pathway is through a licensed and approved waste disposal contractor.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.
Hand Protection : Wear chemical-resistant gloves. Butyl rubber is often recommended for handling hydrazine derivatives.[5] Always check the manufacturer's glove compatibility data.
Eye Protection : Use chemical safety goggles and a face shield, especially when handling the powder or solutions where splashing is possible.[9]
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[9]
Respiratory Protection : If handling the powder outside of a chemical fume hood or if aerosol generation is possible, a NIOSH-approved respirator is essential.[5][9]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures correct disposal routing.
Dedicated Waste Container : Collect all waste containing 4-Hydroxy-3,5-diiodobenzohydrazide in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).[10]
Solid Waste : This includes the pure compound, contaminated gloves, weigh boats, and paper towels. Place these directly into the designated solid waste container.
Liquid Waste : This includes reaction mixtures or solutions. Collect in a separate, sealable liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Crucially, do not mix with acidic waste or waste containing oxidizing agents. [5]
Sharps : Contaminated needles or glassware should be placed in a designated sharps container for hazardous chemical waste.
Step 3: Labeling and Temporary Storage
Clear communication through labeling is a critical safety feature.
Labeling : The waste container must be clearly and securely labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "4-Hydroxy-3,5-diiodobenzohydrazide"
An accurate list of all container contents, including solvents.
The appropriate hazard pictograms (e.g., toxicity, environmental hazard, irritant).
Storage : Keep the waste container tightly sealed when not in use.[6] Store it in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area.[4][7] This area should be away from direct sunlight and incompatible materials, particularly oxidizing agents.[4][5]
Step 4: Arrange for Professional Disposal
The final step is to hand over the waste to professionals.
Contact EHS : Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[7][8]
Disposal Method : The waste will be handled by a licensed contractor who will likely use high-temperature incineration.[2] This is the preferred method for many organic compounds as it ensures complete destruction of the hazardous material.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources : If the material is in a solvent, extinguish all nearby flames and turn off spark-producing equipment.
Don PPE : Wear the full PPE ensemble described in Step 1 of the protocol.
Contain & Absorb : For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or a universal spill absorbent. Do not use combustible materials like sawdust or paper towels for absorption. [10]
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Report : Report the incident to your supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-3,5-diiodobenzohydrazide waste.
Caption: Decision workflow for segregating and disposing of 4-Hydroxy-3,5-diiodobenzohydrazide waste.
Disclaimer: This guide is intended for informational purposes and is based on the known hazards of structurally related chemicals. Always consult the most current Safety Data Sheet (SDS) for any chemical you are working with, and strictly adhere to the specific guidelines and regulations set forth by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies.[2][9]
References
3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No - Loba Chemie . Source: Loba Chemie. [Link]
4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem . Source: PubChem, National Institutes of Health. [Link]
Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH . Source: Carl ROTH. [Link]
Safety and Handling of Hydrazine - DTIC . Source: Defense Technical Information Center. [Link]
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR . Source: Agency for Toxic Substances and Disease Registry. [Link]
Environmental Health and Safety Disposal of Iodine - Case Western Reserve University . Source: Case Western Reserve University. [Link]
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications . Source: American Chemical Society Publications. [Link]
Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH . Source: Carl ROTH. [Link]
Dioxins - World Health Organization (WHO) . Source: World Health Organization. [Link]
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde - PubChem . Source: PubChem, National Institutes of Health. [Link]
Management of radioactive waste from the use of radionuclides in medicine - IAEA . Source: International Atomic Energy Agency. [Link]
Personal protective equipment for handling 4-Hydroxy-3,5-diiodobenzohydrazide
As a Senior Application Scientist, I frequently observe laboratories treating safety protocols as a mere compliance checklist. However, true operational excellence in drug development and chemical synthesis requires unde...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories treating safety protocols as a mere compliance checklist. However, true operational excellence in drug development and chemical synthesis requires understanding the causality behind every safety measure.
4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) is a highly specialized iodinated aromatic hydrazide used as an organic building block[1]. While its hydrazide moiety makes it an excellent candidate for bioconjugation and synthesis, this same nucleophilic reactivity makes it a potent irritant to biological tissues[2]. Furthermore, the bulky diiodo-substitution increases the molecule's lipophilicity, which can facilitate transdermal penetration.
This guide provides a self-validating, step-by-step operational and disposal framework to ensure your laboratory handles this compound with absolute precision and safety.
Hazard Profile & Causality
To effectively protect yourself, you must understand the specific mechanisms of the hazards you are mitigating. The table below summarizes the quantitative and qualitative hazard data for 4-Hydroxy-3,5-diiodobenzohydrazide.
Hydrazide reactivity causes systemic toxicity upon gastrointestinal absorption[2].
Acute Toxicity (Dermal)
4
H312: Harmful in contact with skin
The lipophilic diiodo-aromatic ring facilitates transdermal penetration[2].
Acute Toxicity (Inhalation)
4
H332: Harmful if inhaled
Fine particulate aerosolization directly irritates the respiratory tract[2].
Skin Irritation
2
H315: Causes skin irritation
Nucleophilic attack by the hydrazide group on epidermal proteins[2].
Eye Irritation
2B
H320: Causes eye irritation
Direct chemical interaction with the corneal epithelium[2].
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling reactive halogenated hydrazides. The following PPE matrix is mandatory to prevent exposure[2].
Table 2: Required PPE Specifications
PPE Category
Specification / Standard
Causality for Selection
Gloves
Nitrile (Minimum 0.11 mm thickness)
Provides a barrier against lipophilic aromatic compounds. Double-gloving is recommended to prevent micro-tear exposure[2].
Eye Protection
ANSI Z87.1 / EN166 Chemical Goggles
Prevents particulate ingress and protects against H320 serious eye irritation[2].
Body Protection
Impervious Lab Coat or Tyvek Suit
Mitigates H312 dermal toxicity by preventing clothing contamination[2].
Respiratory
NIOSH-approved N95 or P100
Required if handling outside a fume hood to filter H332 inhalation hazards[2].
Self-Validating Operational Protocol
When handling 4-Hydroxy-3,5-diiodobenzohydrazide, every step must include a self-validating check to ensure the protocol is actively protecting the researcher.
Step-by-Step Handling & Weighing Procedure:
Environmental Verification: Activate the chemical fume hood.
Self-Validation Check: Tape a small strip of tissue paper to the bottom of the sash. If the paper pulls steadily inward, your face velocity (ideally 80-120 fpm) is actively preventing aerosol escape.
PPE Donning: Equip double nitrile gloves, chemical goggles, and an impervious lab coat[2].
Static Mitigation: Wipe the exterior of the reagent bottle and the weigh boat with an anti-static gun or a slightly damp lint-free wipe.
Causality: Iodinated powders are highly prone to static cling. Eliminating static prevents the powder from aerosolizing when the container is opened.
Transfer: Use a grounded stainless steel spatula to transfer the compound. Keep the container tightly closed when not in active use[2].
Decontamination: Upon completion, wipe the balance and hood surface with a compatible solvent (e.g., ethanol/water mix), followed by soap and water[2].
Self-Validation Check: A visual inspection under bright light should reveal zero residual crystalline dust on the balance pan or surrounding foil.
Spill Response and Disposal Plan
Hydrazide derivatives require specific spill remediation tactics. Never use paper towels for a bulk spill of this compound.
Step-by-Step Spill Remediation:
Immediate Isolation: If a spill occurs, immediately halt operations, remove ignition sources, and keep unprotected personnel away from the area[2].
Containment: Dike the spill using an inert material such as sand, vermiculite, or diatomite[2].
Causality: Hydrazides are reactive organic building blocks. Using inert mineral absorbents prevents the secondary exothermic reactions that can occur if reactive chemicals are soaked up with combustible organic materials.
Recovery: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan to avoid generating airborne dust. Transfer the material into a designated, clearly labeled hazardous waste container[2].
Site Remediation: Ventilate the area and wash the spill site thoroughly with copious amounts of soap and water[2].
Disposal: Never flush this compound down the sewer or into bodies of water[2]. Submit the sealed waste container to an approved environmental waste disposal plant in compliance with local regulations[2].
Safety Workflow Visualization
Workflow for the safe handling and spill response of 4-Hydroxy-3,5-diiodobenzohydrazide.